molecular formula C8H7BrOS B1529832 4-Bromo-2-(methylsulfanyl)benzaldehyde CAS No. 918350-11-5

4-Bromo-2-(methylsulfanyl)benzaldehyde

Cat. No.: B1529832
CAS No.: 918350-11-5
M. Wt: 231.11 g/mol
InChI Key: QIXIWZNICPQRQP-UHFFFAOYSA-N
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Description

4-Bromo-2-(methylsulfanyl)benzaldehyde is a useful research compound. Its molecular formula is C8H7BrOS and its molecular weight is 231.11 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Bromo-2-(methylsulfanyl)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Bromo-2-(methylsulfanyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(methylsulfanyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2-methylsulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrOS/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXIWZNICPQRQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731341
Record name 4-Bromo-2-(methylsulfanyl)benzaldehyde
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Molecular Weight

231.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918350-11-5
Record name 4-Bromo-2-(methylsulfanyl)benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-(methylsulfanyl)benzaldehyde
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Foundational & Exploratory

4-Bromo-2-(methylthio)benzaldehyde chemical structure and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Bromo-2-(methylthio)benzaldehyde: Structure, Synthesis, and Applications

Executive Summary

4-Bromo-2-(methylthio)benzaldehyde is a substituted aromatic aldehyde that serves as a highly versatile intermediate in modern organic synthesis. Characterized by the presence of three distinct functional groups—an aldehyde, an aryl bromide, and a methylthio ether—this molecule offers multiple, orthogonally reactive sites. This guide provides a comprehensive overview of its chemical structure, a detailed, field-proven synthetic protocol, an analysis of its chemical reactivity, and its applications, particularly in the realms of pharmaceutical and materials science research. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound as a strategic building block in the synthesis of complex molecular architectures.

Chemical Structure and Core Properties

4-Bromo-2-(methylthio)benzaldehyde is an organic compound featuring a benzaldehyde core with a bromine atom and a methylthio group attached to the aromatic ring.[1] The strategic placement of these groups dictates its unique reactivity and utility in multi-step synthesis.

2.1 Molecular Formula and Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety considerations.

PropertyValueSource(s)
CAS Number 918350-11-5[1][2]
Molecular Formula C₈H₇BrOS[1][2][3]
Molecular Weight 231.11 g/mol [2][3]
Appearance Solid or colorless to pale yellow liquid[1]
Purity ≥95-98% (Commercially available)[1][2]
Solubility Soluble in common organic solvents; moderate water solubility[1]
Synonyms 4-bromo-2-(methylsulfanyl)benzaldehyde[1][3]

2.2 Structural Visualization

The chemical structure, with IUPAC numbering, is depicted below. The aldehyde group is at position 1, the methylthio group at position 2, and the bromine atom at position 4.

Caption: Chemical structure of 4-Bromo-2-(methylthio)benzaldehyde.

Synthesis and Mechanistic Considerations

While multiple synthetic routes can be envisioned, the most efficient and industrially scalable approach relies on a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the availability of a suitable precursor where a leaving group at the 2-position is activated by the electron-withdrawing aldehyde functionality.

3.1 Causality of Synthetic Route Selection

The chosen precursor is 4-Bromo-2-fluorobenzaldehyde . The rationale is twofold:

  • Activation: The potent electron-withdrawing effect of the aldehyde group (CHO) at position 1, and to a lesser extent the bromine at position 4, activates the aromatic ring for nucleophilic attack.

  • Leaving Group Aptitude: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond, making the carbon atom highly electrophilic.

The nucleophile, sodium thiomethoxide (NaSMe), is a potent sulfur nucleophile that readily displaces the fluoride ion. This reaction pathway is favored over alternatives due to its high selectivity and typically high yields under relatively mild conditions. The mechanism proceeds via a resonance-stabilized Meisenheimer complex intermediate.

3.2 Detailed Experimental Protocol

This protocol is a self-validating system based on established SNAr methodologies for similar substrates.[4][5]

Objective: To synthesize 4-Bromo-2-(methylthio)benzaldehyde from 4-Bromo-2-fluorobenzaldehyde.

Materials:

  • 4-Bromo-2-fluorobenzaldehyde (1.0 eq)

  • Sodium thiomethoxide (1.1-1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diatomaceous earth (Celite®)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-Bromo-2-fluorobenzaldehyde (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of starting material) to dissolve the starting material.

  • Inert Atmosphere: Purge the flask with dry nitrogen and maintain a positive nitrogen pressure throughout the reaction.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exotherm upon addition of the nucleophile.

  • Nucleophile Addition: Add sodium thiomethoxide (1.1-1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing ice-water (10x the volume of DMF).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water (2x), saturated NaHCO₃ solution (1x), and finally with brine (1x). The bicarbonate wash removes any acidic impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter through a pad of Celite®, and wash the pad with a small amount of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure 4-Bromo-2-(methylthio)benzaldehyde.

3.3 Synthesis Workflow Diagram

G start 4-Bromo-2-fluorobenzaldehyde (Starting Material) reagents 1. Sodium Thiomethoxide (NaSMe) 2. Anhydrous DMF (0 °C to RT) start->reagents SₙAr Reaction workup Aqueous Workup (H₂O, Ethyl Acetate Extraction) reagents->workup Quenching & Extraction purify Column Chromatography (Silica Gel) workup->purify Purification product 4-Bromo-2-(methylthio)benzaldehyde (Final Product) purify->product

Caption: Workflow for the synthesis of 4-bromo-2-(methylthio)benzaldehyde.

Chemical Reactivity and Synthetic Utility

The power of 4-Bromo-2-(methylthio)benzaldehyde as a synthetic intermediate lies in the differential reactivity of its functional groups, which allows for selective, stepwise modifications.

  • Aldehyde Group: This site is a classic electrophilic center. It readily undergoes nucleophilic additions (e.g., Grignard, organolithium reagents), condensation reactions to form imines or Schiff bases, Wittig-type olefination, and can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.[6][7]

  • Aryl Bromide: The carbon-bromine bond is a prime site for metal-catalyzed cross-coupling reactions.[7] This enables the introduction of a vast array of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, via reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination.

  • Methylthio Group: The sulfur atom is nucleophilic and can be oxidized to the corresponding sulfoxide and sulfone. These higher oxidation states significantly alter the electronic properties of the molecule and can be used as directing groups or in further transformations.

This orthogonal reactivity makes it an invaluable scaffold for building molecular complexity in a controlled manner.

G center 4-Bromo-2-(methylthio)benzaldehyde alcohol Reduction (e.g., NaBH₄) → Alcohol center->alcohol -CHO acid Oxidation (e.g., KMnO₄) → Carboxylic Acid center->acid -CHO alkene Wittig Reaction (Ph₃P=CHR) → Alkene center->alkene -CHO suzuki Suzuki Coupling (ArB(OH)₂ / Pd cat.) → Biaryl Compound center->suzuki -Br heck Heck Coupling (Alkene / Pd cat.) → Substituted Alkene center->heck -Br sulfoxide Oxidation (e.g., m-CPBA) → Sulfoxide/Sulfone center->sulfoxide -SCH₃

Caption: Key reactivity pathways of 4-bromo-2-(methylthio)benzaldehyde.

Applications in Drug Discovery and Materials Science

As a versatile building block, 4-Bromo-2-(methylthio)benzaldehyde is not typically an end-product but a crucial starting point for synthesizing high-value target molecules.

  • Medicinal Chemistry: The scaffold is used to generate libraries of novel compounds for biological screening. For instance, derivatives of similar benzaldehydes are explored for their potential as enzyme inhibitors, receptor antagonists, or antibacterial agents.[8][9] The ability to modify all three positions allows for fine-tuning of a molecule's steric and electronic properties to optimize its Structure-Activity Relationship (SAR).

  • Agrochemicals: It serves as an intermediate in the synthesis of complex pesticides and herbicides.[1]

  • Materials Science: The molecule can be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors, by leveraging cross-coupling reactions at the bromide position.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). 4-Bromo-2-fluorobenzaldehyde: Comprehensive Overview and Applications.
  • CymitQuimica. (n.d.). CAS 918350-11-5: Benzaldehyde, 4-bromo-2-(methylthio)-.
  • Boroncore. (n.d.). 918350-11-5 | 4-Bromo-2-(methylthio)benzaldehyde.
  • ChemicalBook. (n.d.). 4-BROMO-2-FLUOROBENZALDEHYDE DIMETHYL ACETAL synthesis.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-(methylthio)benzaldehyde.
  • Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • ChemicalBook. (n.d.). 2-Bromo-4-fluorobenzaldehyde synthesis.
  • AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier.
  • Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • Benchchem. (2025). The Dual Reactivity of 4-Bromobenzaldehyde: An In-depth Technical Guide.
  • Cassels, B. L., & Sepulveda-Boza, S. (1990). Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Bol. Soc. Chil. Quim., 35, 313-316.
  • Guidechem. (2023, September 24). How to Prepare 4-(Methylthio)benzaldehyde?
  • Rhodium Chemistry Archive. (n.d.). Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes.
  • Aziz, M., et al. (2023). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. Scientific Reports.
  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.

Sources

Solubility of 4-Bromo-2-(methylsulfanyl)benzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling and Solvent Selection for 4-Bromo-2-(methylsulfanyl)benzaldehyde

Executive Summary & Chemical Identity

This technical guide provides a comprehensive analysis of the solubility profile of 4-Bromo-2-(methylsulfanyl)benzaldehyde (also known as 4-Bromo-2-(methylthio)benzaldehyde). As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals (e.g., via Suzuki couplings or condensation reactions), understanding its solvation thermodynamics is essential for maximizing yield and purity.

This guide moves beyond simple "soluble/insoluble" binary classifications.[1][2][3] It integrates Structure-Property Relationships (SPR) with practical solvent selection protocols, ensuring researchers can make evidence-based decisions for reaction media, recrystallization, and chromatography.

Structural Determinants of Solubility

The solubility behavior of this molecule is governed by three competing structural motifs:

  • The Aldehyde (-CHO): A polar, electrophilic handle that accepts hydrogen bonds (H-bond acceptor) but cannot donate them. It imparts solubility in polar aprotic solvents.

  • The Thioether (-SMe): A soft, lipophilic group. The sulfur atom increases polarizability but reduces water solubility compared to an oxygen analogue (ether).

  • The Aryl Bromide (Ar-Br): A significant lipophilic contributor that enhances solubility in halogenated and aromatic solvents while decreasing solubility in highly polar protic media like water.

Solubility Profile & Solvent Compatibility

The following categorization is based on Hansen Solubility Parameters (HSP) and empirical reactivity data.

Table 1: Predicted Solubility & Application Matrix
Solvent ClassRepresentative SolventsSolubility PredictionApplication ContextRisk Factor
Halogenated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Standard reaction solvent; Liquid-Liquid Extraction (LLE).Low (Volatile)
Polar Aprotic THF, Ethyl Acetate, AcetoneHigh (>80 mg/mL)General synthesis; Chromatography mobile phase.Low
Dipolar Aprotic DMSO, DMF, DMAcVery High (>150 mg/mL)High-temp reactions (e.g., S_NAr); Library storage.High BP (Hard to remove)
Aromatic Toluene, XyleneModerate (20-50 mg/mL)Process solvent; Azeotropic water removal.Low
Polar Protic Methanol, Ethanol, IPAModerate/High (Temp dependent)Recrystallization (High solubility hot, low cold).High (Hemiacetal formation)
Non-Polar Hexanes, Heptane, PentanePoor (<5 mg/mL)Antisolvent for precipitation/crystallization.Low
Aqueous Water, BrineInsoluble Washing aqueous impurities; Biphasic reactions.Low

Critical Stability Warning: The "Hidden" Reactivity

Do not treat solubility as a static physical property. For benzaldehyde derivatives, the solvent can actively participate in side reactions.

  • Hemiacetal Formation: In primary alcohols (Methanol, Ethanol), the aldehyde group exists in equilibrium with its hemiacetal, especially in the presence of trace acid catalysts.

    • Impact: This complicates NMR interpretation and can interfere with precise stoichiometry in subsequent steps.

    • Mitigation: Avoid prolonged storage in alcohols. For recrystallization, minimize the time the compound is held at reflux.

  • Oxidation: The thioether moiety (-SMe) is susceptible to oxidation to sulfoxide (-S(O)Me) or sulfone (-SO2Me) by peroxides often found in uninhibited ethers (THF, Dioxane).

    • Mitigation: Use anhydrous, inhibitor-free solvents or freshly distilled THF.

Experimental Protocol: Gravimetric Solubility Determination

Since batch-to-batch purity affects saturation limits, researchers must validate solubility empirically. Do not rely solely on literature values for critical process scale-up.

Protocol SOP-042: Saturation Equilibrium Method

Objective: Determine the precise saturation point of 4-Bromo-2-(methylsulfanyl)benzaldehyde in a target solvent at 25°C.

Reagents:

  • Target Solvent (HPLC Grade)

  • 4-Bromo-2-(methylsulfanyl)benzaldehyde (>98% purity)

Workflow:

  • Preparation: Weigh 100 mg of solid into a 4 mL HPLC vial.

  • Addition: Add the target solvent in 100 µL increments.

  • Equilibration: Vortex for 30 seconds after each addition. If solid dissolves completely, stop and calculate. If solid remains, continue.

  • Saturation: Once a persistent suspension is formed (solid no longer dissolves), place the vial in a shaker at 25°C for 4 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent (Rotavap or N2 stream) and dry the residue under high vacuum (0.1 mbar) for 2 hours.

  • Calculation:

    
    
    

Visualizations & Decision Logic

Figure 1: Solvent Selection Decision Tree

Caption: A logic flow for selecting the optimal solvent based on the intended experimental outcome (Reaction vs. Purification).

SolventSelection Start Start: Define Objective Objective What is the Goal? Start->Objective Reaction Chemical Reaction Objective->Reaction Purification Purification/Isolation Objective->Purification TempCheck High Temp (>80°C)? Reaction->TempCheck Recryst Recrystallization Purification->Recryst Chrom Chromatography Purification->Chrom PolarityCheck Polar Mechanism? TempCheck->PolarityCheck No SolventDMF Use DMF or DMSO (High BP, Polar) TempCheck->SolventDMF Yes SolventTol Use Toluene (Non-polar, Reflux) PolarityCheck->SolventTol No SolventDCM Use DCM or THF (Standard) PolarityCheck->SolventDCM Yes SolventAlc Ethanol/Methanol (Check Stability!) Recryst->SolventAlc Primary Choice SolventHex Hexane/EtOAc Gradient Chrom->SolventHex Standard System

Figure 2: Recrystallization Workflow (Solvent/Antisolvent)

Caption: Optimized dual-solvent recrystallization method for maximizing recovery of the aldehyde.

RecrystWorkflow Step1 1. Dissolution Step2 2. Filtration Step1->Step2 Desc1 Dissolve in min. vol. DCM or warm EtOH Step1->Desc1 Step3 3. Antisolvent Step2->Step3 Desc2 Remove insoluble particulates (Hot) Step2->Desc2 Step4 4. Nucleation Step3->Step4 Desc3 Add Hexane dropwise until turbidity Step3->Desc3 Step5 5. Isolation Step4->Step5 Desc4 Cool slowly to 4°C (Avoid oiling out) Step4->Desc4 Desc5 Vacuum filter & Wash with cold Hexane Step5->Desc5

References

  • PubChem. (n.d.).[4] 4-bromo-2-(methylsulfanyl)benzaldehyde (Compound).[3][4][5][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Standard reference for solubility parameter logic).
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative source on solvent polarity and reactivity).
  • Organic Syntheses. (n.d.). General Procedures for Recrystallization. Retrieved October 26, 2023, from [Link]

Sources

Safety Data Sheet (SDS) for 4-Bromo-2-(methylthio)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Safety Guide for 4-Bromo-2-(methylthio)benzaldehyde

This guide provides a comprehensive safety and handling overview for 4-Bromo-2-(methylthio)benzaldehyde, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with established safety protocols to ensure its responsible use in a laboratory setting.

Chemical Identity and Physicochemical Properties

4-Bromo-2-(methylthio)benzaldehyde is an aromatic aldehyde containing both a bromine atom and a methylthio group on the benzene ring.[1] These functional groups influence its reactivity, polarity, and ultimately its toxicological profile.[1]

Table 1: Physicochemical Data for 4-Bromo-2-(methylthio)benzaldehyde and Related Compounds

Property4-Bromo-2-(methylthio)benzaldehyde4-Bromobenzaldehyde (Analogue)4-(Methylthio)benzaldehyde (Analogue)
CAS Number 918350-11-5[1]1122-91-4[2]3446-89-7[3]
Molecular Formula C₈H₇BrOS[1]C₇H₅BrO[4]C₈H₈OS[3]
Molecular Weight 231.11 g/mol [1]185.02 g/mol [2][4]152.21 g/mol
Appearance Colorless to pale yellow liquid[1]White to off-white crystalline powder[4]Clear yellow liquid
Odor Distinctive, characteristic of aromatic aldehydes[1]Aromatic, characteristic of benzaldehyde derivatives[4]Stench[3]
Solubility Soluble in organic solvents; moderate water solubility may be exhibited.[1]Slightly soluble in water; soluble in ethanol, ether, and chloroform.[4]Not miscible in water.
Melting Point Not specified56-60°C[2][4]6°C
Boiling Point Not specified224-226°C at 760 mmHg[4]86-90°C at 1 mmHg
Flash Point Not specified93°C - 108°C (closed cup)[2][4]110°C

Note: Data for analogue compounds are provided for comparative purposes where specific data for 4-Bromo-2-(methylthio)benzaldehyde is unavailable.

Hazard Identification and GHS Classification

While a specific GHS classification for 4-Bromo-2-(methylthio)benzaldehyde is not consistently available, based on its structure and data from analogous compounds, a cautious approach to handling is warranted. The primary hazards are anticipated to be related to irritation and potential sensitization.

Anticipated GHS Hazard Classification (Based on Analogues):

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[5][6]

  • Skin Irritation (Category 2) : Causes skin irritation.[5][6]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[5][6]

  • Skin Sensitization (Category 1) : May cause an allergic skin reaction.[5][6]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[5][6]

Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.[5][6]

  • H315: Causes skin irritation.[5][6]

  • H317: May cause an allergic skin reaction.[5][6]

  • H319: Causes serious eye irritation.[5][6]

  • H335: May cause respiratory irritation.[5][6]

It is imperative to handle this compound as a hazardous substance, even in the absence of a complete, officially harmonized classification.

First-Aid Measures: A Proactive Approach

Rapid and appropriate first-aid is critical in mitigating exposure. The following protocols are recommended:

  • Inhalation : If fumes are inhaled, immediately move the individual to fresh air.[5][7] If breathing is difficult, administer oxygen.[2] If breathing has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation.[8] Seek immediate medical attention.[2]

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[2] An emollient can be applied to irritated skin.[2] Seek immediate medical attention.[2]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.[2]

  • Ingestion : Do not induce vomiting.[9] If the person is conscious, rinse their mouth with water.[5] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention and show the container or label.[2]

Fire and Explosion Hazard Data

While not classified as highly flammable, 4-Bromo-2-(methylthio)benzaldehyde may be combustible at high temperatures.[2]

Table 2: Fire-Fighting Measures

ParameterGuideline
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
Unsuitable Extinguishing Media Do not use a direct water jet, as it may spread the fire.[2]
Hazardous Combustion Products Thermal decomposition can produce carbon oxides (CO, CO₂), sulfur oxides, and halogenated compounds (hydrogen bromide gas).[2][3][5]
Special Protective Equipment Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Exposure Control and Personal Protection: A Hierarchy of Controls

A multi-layered approach to exposure control is essential for the safe handling of this compound.

1. Engineering Controls:

  • Ventilation: Always handle 4-Bromo-2-(methylthio)benzaldehyde in a well-ventilated area, preferably within a chemical fume hood.[5] Local exhaust ventilation is crucial to keep airborne levels below recommended exposure limits.[2]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.[5]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.[5]

    • Lab Coat: A lab coat or chemical-resistant apron should be worn.

    • Full Body Suit: For large spills, a full protective suit is recommended.[2]

  • Respiratory Protection: If ventilation is inadequate or for high-concentration exposures, use a NIOSH-approved respirator with an appropriate cartridge.[2]

dot

G cluster_0 Hierarchy of Exposure Controls Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a Less Hazardous Alternative) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, etc.) Administrative->PPE

Caption: Hierarchy of Controls for Safe Handling.

Handling and Storage: Ensuring Chemical Stability

Proper handling and storage are paramount to maintaining the integrity of 4-Bromo-2-(methylthio)benzaldehyde and ensuring a safe laboratory environment.

Handling Procedures:

  • Avoid contact with skin and eyes.[2]

  • Do not breathe dust or vapors.[2]

  • Handle in a well-ventilated area, preferably a fume hood.[1]

  • Keep away from heat and sources of ignition.[2]

  • Ground all equipment containing the material to prevent static discharge.[2]

Storage Conditions:

  • Keep the container tightly closed.[2]

  • Store in a cool, dry, and well-ventilated area.[2]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[3][5]

Toxicological Information

Detailed toxicological studies on 4-Bromo-2-(methylthio)benzaldehyde are not widely available. The information presented here is largely based on data from the analogous compound, 4-Bromobenzaldehyde.

  • Acute Oral Toxicity (LD50): 1230 mg/kg (Mouse) for 4-Bromobenzaldehyde.[2] This suggests that the compound is harmful if swallowed.

  • Skin and Eye Irritation: 4-Bromobenzaldehyde is considered an irritant to the skin and eyes.[2] Inflammation of the eye may be characterized by redness, watering, and itching, while skin inflammation may involve itching, scaling, and reddening.[2]

  • Sensitization: May cause an allergic skin reaction.[5][6]

  • Carcinogenic, Mutagenic, and Teratogenic Effects: No data is available to indicate that 4-Bromobenzaldehyde has carcinogenic, mutagenic, or teratogenic effects.[2]

Stability and Reactivity

Under recommended storage conditions, 4-Bromo-2-(methylthio)benzaldehyde is expected to be stable.[4][5]

  • Conditions to Avoid: Heat and sources of ignition.[2]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[3][5]

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon oxides, sulfur oxides, and hydrogen bromide gas.[2][3][5]

  • Hazardous Polymerization: Will not occur.[2]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

dot

G cluster_1 Spill Response Workflow Evacuate Evacuate Immediate Area Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain the Spill (Use inert absorbent material) PPE->Contain Collect Collect and Place in a Sealed Container for Disposal Contain->Collect Clean Clean the Spill Area Collect->Clean Dispose Dispose of Waste According to Local Regulations Clean->Dispose

Caption: Spill Response Workflow.

References

Sources

Suppliers and price of 4-Bromo-2-(methylsulfanyl)benzaldehyde 918350-11-5

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 918350-11-5 | Formula: C₈H₇BrOS | M.W.: 231.11 g/mol

Executive Summary

4-Bromo-2-(methylsulfanyl)benzaldehyde (also known as 4-bromo-2-methylthiobenzaldehyde) is a critical electrophilic building block in medicinal chemistry. It serves as a divergent intermediate for synthesizing benzothiophenes , quinolines , and sulfonyl-based bioactives (e.g., p53 activators like SCH 529074).

Unlike commoditized benzaldehydes, this compound is a Tier 2 Specialty Intermediate . Its procurement requires navigating a fragmented supply chain where "Inquire for Quote" is standard. This guide provides the technical grounding to validate suppliers, understand the cost-driver (synthesis difficulty), and implement self-validating quality control.

Technical Profile & Chemical Identity

ParameterSpecificationTechnical Note
CAS Number 918350-11-5 Verify against CAS 849035-77-4 (the sulfonyl analog) to avoid ordering errors.
IUPAC Name 4-Bromo-2-(methylsulfanyl)benzaldehyde"Methylsulfanyl" and "Methylthio" are synonymous.
Appearance Pale yellow to off-white solidLow melting point solid; may appear as a supercooled liquid if impure.
Solubility DCM, DMSO, MethanolPoor water solubility.
Stability Air-sensitive (Aldehyde oxidation)Store under inert gas (Argon/N2) at 2–8°C. Stench warning.

Synthesis & Manufacturing Logic

Understanding the synthesis is the only way to evaluate supplier quality and price. The commercial route does not start from scratch but relies on Nucleophilic Aromatic Substitution (SₙAr) .

The "Fluorine-Displacement" Route

The most robust industrial route utilizes 4-Bromo-2-fluorobenzaldehyde (CAS 57848-46-1) as the starting material. The fluorine atom at the ortho position is highly activated by the electron-withdrawing aldehyde group, allowing displacement by sodium thiomethoxide (NaSMe).

Why this matters for you:

  • Impurity Marker: If the supplier uses this route, the primary impurity will be unreacted fluoro-precursor or the bis-substituted product (if the bromine is also displaced, though less likely).

  • Cost Driver: The price of CAS 918350-11-5 is directly pegged to the cost of the fluoro-precursor (~$9/g) plus the processing premium.

SynthesisRoute Start 4-Bromo-2-fluorobenzaldehyde (CAS 57848-46-1) ~$9.00/g Intermediate Meisenheimer Complex Start->Intermediate + NaSMe DMF, 0°C to RT Reagent NaSMe (Sodium Thiomethoxide) Product 4-Bromo-2-(methylsulfanyl)benzaldehyde (CAS 918350-11-5) Target Intermediate->Product - NaF (S_nAr Mechanism) SideProduct Impurity: Bis-substitution or Hydrolysis Intermediate->SideProduct Overheating (>60°C)

Figure 1: The dominant industrial synthesis route via SₙAr. Control of temperature is vital to prevent displacement of the bromine atom.

Procurement Intelligence: Suppliers & Price

This compound is rarely in stock for immediate "add-to-cart" purchase at major catalog houses (Sigma/Fisher) without a lead time. It is typically held by specialized building-block vendors.

Market Pricing Analysis (2025/2026 Estimates)

Note: Prices are derived from precursor costs + synthesis overhead.

QuantityEstimated Price RangeSourcing Strategy
100 mg - 1 g $85 - $150 USD Catalog Buy: Use Tier 1 aggregators (e.g., eMolecules, PubChem vendors).
5 g - 25 g $300 - $600 USD Boutique Synthesis: Contact specialized vendors (e.g., Combi-Blocks, Enamine).
> 100 g Custom Quote CRO Synthesis: Cheaper to commission a CRO to run the SₙAr reaction using bulk precursor.
Recommended Supplier Tiers
  • Tier 1 (Stock Likely): Combi-Blocks , Enamine , Boroncore . These vendors specialize in halogenated heterocycles.

  • Tier 2 (Aggregators): CymitQuimica , Santa Cruz (SCBT) . Note: SCBT often lists the sulfonyl analog; verify the structure carefully.

  • Tier 3 (Bulk/Custom): Accelachem , Chem-Impex . Best for >10g orders.

Quality Assurance (QA) Protocol

As a scientist, you cannot rely solely on the Certificate of Analysis (CoA) for reactive aldehydes. You must validate the material upon receipt.

Protocol A: 1H-NMR Validation

The methylsulfanyl group provides a distinct diagnostic handle.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Key Signals (Predicted):

    • Aldehyde (-CHO): Singlet at ~10.2 ppm . If absent, material has oxidized to benzoic acid.

    • Aromatic Region: Multiplet at 7.4 – 7.8 ppm (3 protons).

    • Thiomethyl (-SMe): Sharp singlet at ~2.5 ppm . Distinct from Methylsulfonyl (-SO₂Me) which shifts to ~3.2 ppm.

Protocol B: Purity Check (HPLC)
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

  • Detection: UV at 254 nm.

  • Retention Time: The target (SMe) is less polar than the sulfonyl analog but more polar than the dibromo-precursor.

QA_Workflow Receipt Receive Material (Check Seal & Smell) Visual Visual Inspection (Yellow Solid/Liquid?) Receipt->Visual NMR 1H-NMR (CDCl3) Visual->NMR Decision Check -CHO (10.2 ppm) Check -SMe (2.5 ppm) NMR->Decision Pass PASS: Proceed to Synthesis Decision->Pass Signals Correct Fail FAIL: Recrystallize or Return Decision->Fail Missing CHO or Shifted Me

Figure 2: Incoming material validation decision tree. The NMR check is non-negotiable due to oxidation risks.

Applications in Drug Discovery

Why buy this specific CAS? It is a "linchpin" scaffold.

  • Access to Sulfones: Oxidation of the SMe group (using mCPBA or Oxone) yields the -SO₂Me (Methylsulfonyl) analog. Sulfonyl groups are potent hydrogen-bond acceptors found in COX-2 inhibitors and p53 activators.

  • Heterocycle Formation:

    • Benzothiophenes: Condensation with ethyl bromoacetate followed by cyclization.

    • Quinolines: Friedländer synthesis with ketones.

  • Case Study (p53 Activation): The scaffold is structurally related to SCH 529074 , a chaperone that restores function to mutant p53. The 2-position substituent is crucial for the steric twist required for binding [1].

References

  • Demma, M. et al. (2010). "SCH529074, a small molecule activator of mutant p53..." Journal of Biological Chemistry, 285(14), 10198-10212. Link

  • PubChem Compound Summary. (2025). "4-Bromo-2-fluorobenzaldehyde (Precursor)." National Library of Medicine. Link

  • Organic Syntheses. (1921-2026).[1] General methods for benzaldehyde synthesis and halogenation. Link

  • ChemicalBook. (2025). Supplier aggregation and pricing data for CAS 57848-46-1 and 918350-11-5. Link

Sources

Methodological & Application

Application & Protocol Guide: Synthesis of Aryl Methyl Thioethers via SNAr of Aryl Fluorides with Sodium Thiomethoxide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of aryl methyl thioethers through Nucleophilic Aromatic Substitution (SNAr). It details the reaction between activated aryl fluorides and sodium thiomethoxide, a robust and efficient method for forming critical C-S bonds. This guide covers the underlying mechanistic principles, provides detailed, field-tested protocols, and offers practical advice on reaction optimization, monitoring, and safety.

Introduction: The Significance of Aryl Thioethers

Aryl thioether moieties are privileged structures in medicinal chemistry and materials science.[1][2] Their presence in a molecule can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. Consequently, aryl thioethers are integral components of numerous FDA-approved pharmaceuticals.[1][2] The Nucleophilic Aromatic Substitution (SNAr) reaction is a powerful and direct method for the synthesis of these compounds, offering a reliable alternative to transition-metal-catalyzed cross-coupling reactions.[1][3] This guide focuses specifically on the highly efficient reaction between electron-deficient aryl fluorides and sodium thiomethoxide (NaSMe), a preferred combination for achieving high yields under mild conditions.

Scientific Principles: Mechanism & Rationale

The SNAr reaction is a two-step addition-elimination process.[4][5][6] Understanding the causality behind this mechanism is critical for experimental design and troubleshooting.

Step 1 (Rate-Determining): Nucleophilic Addition and Meisenheimer Complex Formation The reaction is initiated by the attack of the nucleophile (thiomethoxide anion, CH₃S⁻) on the carbon atom bearing the leaving group (the ipso-carbon).[3][5] This step is typically the slowest and therefore rate-determining because it temporarily disrupts the aromaticity of the ring.[6][7][8] The attack forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][8][9][10]

Step 2 (Fast): Elimination and Aromaticity Restoration The aromaticity of the ring is restored in a rapid second step where the leaving group (fluoride anion, F⁻) is expelled, yielding the final aryl thioether product.[11]

Figure 2. General Experimental Workflow for SNAr Synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the activated aryl fluoride (1.0 eq). Evacuate and backfill the flask with an inert gas like nitrogen or argon. [12]2. Solvent Addition: Add anhydrous DMF via syringe to dissolve the aryl fluoride (a typical concentration is 0.1-0.5 M). Stir the solution at room temperature.

  • Nucleophile Addition: Carefully add sodium thiomethoxide (1.1-1.2 eq) to the stirred solution in portions. The reaction can be exothermic; maintain the temperature between 0 °C and 25 °C using an ice bath if necessary.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [13][14]A typical TLC mobile phase is a mixture of hexane and ethyl acetate. The reaction is complete when the starting aryl fluoride spot is no longer visible.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing deionized water. This will quench the reaction and precipitate the product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the aqueous layer).

  • Washing: Combine the organic layers and wash them sequentially with deionized water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. [12]9. Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure aryl methyl thioether. [12][15]

Data Presentation: Substrate Scope

The following table summarizes typical reaction conditions and outcomes for various activated aryl fluorides, demonstrating the versatility of the protocol.

EntryAryl Fluoride SubstrateActivating Group (EWG)Temp (°C)Time (h)Yield (%)
11-Fluoro-4-nitrobenzenep-NO₂251-2>95
21-Fluoro-2-nitrobenzeneo-NO₂251-2>95
34-Fluorobenzonitrilep-CN504-6~90
42,4-Difluoronitrobenzeneo-F, p-NO₂250.5-1>98¹
5PentafluoropyridineRing N, multiple F251-3>90²
¹ Substitution occurs selectively at the para-position to the nitro group.
² Substitution occurs selectively at the 4-position.

Troubleshooting and Field Insights

  • Low Yield or Incomplete Reaction:

    • Insight: Moisture can consume the sodium thiomethoxide. Ensure all glassware is oven-dried and that anhydrous solvents are used. [12] * Solution: Increase the equivalents of sodium thiomethoxide to 1.5 eq. Gently heating the reaction (e.g., to 50-80 °C) can also drive it to completion, especially for less activated substrates. [13]

  • Formation of Dimethyl Disulfide (DMDS):

    • Insight: Sodium thiomethoxide can be oxidized by atmospheric oxygen, particularly at elevated temperatures, to form dimethyl disulfide.

    • Solution: Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction. [12]Ensure the reaction is properly degassed if necessary.

  • Difficulty Monitoring by TLC:

    • Insight: Polar aprotic solvents like DMF can interfere with TLC analysis, causing streaking. [16] * Solution: For a cleaner TLC analysis, perform a mini-workup. Take a small aliquot of the reaction mixture, dilute it with ethyl acetate, wash with a small amount of water in a vial, and spot the organic layer on the TLC plate.

Conclusion

The SNAr reaction between activated aryl fluorides and sodium thiomethoxide is a highly reliable and efficient method for synthesizing valuable aryl methyl thioethers. By understanding the mechanistic principles that dictate the choice of substrate, leaving group, and solvent, researchers can effectively apply this methodology. The protocols and insights provided in this guide serve as a robust starting point for laboratory synthesis, enabling the rapid and predictable generation of key intermediates for drug discovery and materials science.

References

  • Addition-Elimination at Aromatics (SNAR). (n.d.). St. John's University. Retrieved February 24, 2026, from [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (2026, February 3). IACS. Retrieved February 24, 2026, from [Link]

  • Ormazábal-Toledo, R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry. Retrieved February 24, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2023, January 4). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

  • Nucleophilic aromatic substitution. (2022, February 28). BYJU'S. Retrieved February 24, 2026, from [Link]

  • Lee, I., et al. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. Retrieved February 24, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. Retrieved February 24, 2026, from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange. Retrieved February 24, 2026, from [Link]

  • Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. (2025, August 7). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Why Fluoride is a Poor Leaving Group in SN1/SN2, But an Excellent Leaving Group in Aromatic Nucleophilic Substitution. (2025, August 6). Filo. Retrieved February 24, 2026, from [Link]

  • Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor? (2015, May 3). Reddit. Retrieved February 24, 2026, from [Link]

  • Why is it that electron withdrawing groups have faster rate in SN2 reactions? and electron donating have faster rate in SN1? (2024, August 15). Reddit. Retrieved February 24, 2026, from [Link]

  • Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC. Retrieved February 24, 2026, from [Link]

  • Al-Faiyz, Y. S. (2008). Stable Spirocyclic Meisenheimer Complexes. ResearchGate. Retrieved February 24, 2026, from [Link]

  • Campodónico, P. R., Olivares, B., & Tapia, R. A. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry. Retrieved February 24, 2026, from [Link]

  • Li, Y., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. Retrieved February 24, 2026, from [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2020). Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides. PMC. Retrieved February 24, 2026, from [Link]

  • Chen, Y.-H., et al. (2024). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules. Retrieved February 24, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved February 24, 2026, from [Link]

  • Wang, Y., et al. (2025, May 29). Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. MDPI. Retrieved February 24, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). University of Babylon. Retrieved February 24, 2026, from [Link]

  • Chae, J. (2010). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Bulletin of the Korean Chemical Society. Retrieved February 24, 2026, from [Link]

  • Method for removing thiol-contaminants from thioether solutions. (1963). Google Patents.
  • Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. (n.d.). University of Bologna. Retrieved February 24, 2026, from [Link]

  • An odorless, one-pot synthesis of nitroaryl thioethers via SNAr reactions through the in situ generation of S-alkylisothiouronium salts. (2016). RSC Publishing. Retrieved February 24, 2026, from [Link]

  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. (2025, April 30). PMC. Retrieved February 24, 2026, from [Link]

  • DABCO‐promoted Diaryl Thioether Formation by Metal‐catalyzed Coupling of Sodium Sulfinates and Aryl Iodides. (2025, August 9). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2024). ChemRxiv. Retrieved February 24, 2026, from [Link]

  • Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. (2020). PMC. Retrieved February 24, 2026, from [Link]

  • SNAr reaction mechanism. (2020, February 2). YouTube. Retrieved February 24, 2026, from [Link]

  • Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. (n.d.). University of Leeds. Retrieved February 24, 2026, from [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (2016). Journal of Medicinal Chemistry. Retrieved February 24, 2026, from [Link]

  • Multivariate analysis of a nucleophilic aromatic substitution by real-time on-line flow reaction monitoring using a miniaturized mass spectrometer. (n.d.). Microsaic. Retrieved February 24, 2026, from [Link]

  • Can LC-MS and TLC results when monitoring a reaction live depend on work-up? (2023, June 5). Reddit. Retrieved February 24, 2026, from [Link]

Sources

Application Notes & Protocols: Chemoselective Reduction of Sulfur-Containing Benzaldehydes to Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The conversion of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. However, the presence of sulfur-containing functional groups in the substrate, such as in various benzaldehyde derivatives, introduces significant challenges. These challenges include catalyst poisoning, unwanted side reactions, and the need for high chemoselectivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and utilizing appropriate reagents for the clean and efficient reduction of sulfur-containing benzaldehydes. We will explore the mechanisms, advantages, and limitations of common hydride reagents and specialized systems, supported by detailed, field-proven protocols.

The Challenge of Sulfur in Aldehyde Reductions

Sulfur-containing organic molecules are ubiquitous in pharmaceuticals, agrochemicals, and materials science. During the synthesis of these compounds, the reduction of an aldehyde to a primary alcohol is a frequent and critical step. The sulfur atom, whether present as a thiol (R-SH), thioether (R-S-R'), sulfoxide (R-S(O)-R'), or sulfone (R-S(O)₂-R'), complicates this transformation.

The primary challenges are twofold:

  • Catalyst Poisoning: Sulfur compounds are notorious poisons for many transition metal catalysts, particularly those based on palladium, platinum, and nickel, which are commonly used for catalytic hydrogenation.[1][2] The sulfur atom's lone pair of electrons binds strongly to the metal surface, deactivating the catalyst and halting the reaction.[2]

  • Lack of Chemoselectivity: Powerful reducing agents may not only reduce the desired aldehyde but also react with the sulfur moiety or other functional groups present in the molecule. For instance, strong hydrides can potentially lead to C-S bond cleavage (desulfurization).

Therefore, selecting a reagent that is both tolerant of the sulfur group and highly selective for the aldehyde is paramount for a successful synthesis.

Reagent Selection Guide: A Strategic Overview

The choice of reducing agent is dictated by the specific sulfur-containing functional group present, as well as any other sensitive groups in the molecule.

Sodium Borohydride (NaBH₄): The Mild and Selective Workhorse

Sodium borohydride is a mild and convenient hydride donor, highly effective for the reduction of aldehydes and ketones.[3] Its key advantage is its excellent chemoselectivity; it typically does not reduce esters, amides, carboxylic acids, or nitriles under standard conditions.[3][4]

  • Mechanism of Action: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon.[5][6] This is followed by protonation of the resulting alkoxide, usually by the protic solvent (e.g., methanol or ethanol), to yield the alcohol.[3][7]

  • Sulfur Compatibility: NaBH₄ is generally compatible with most sulfur functional groups. Thioethers and sulfones are inert to NaBH₄. Thiols, being acidic, can react with NaBH₄ to release hydrogen gas, but the reduction of the aldehyde is typically much faster, especially when the reaction is cooled.

  • Verdict: For most sulfur-containing benzaldehydes without other highly reactive groups, Sodium Borohydride is the recommended first choice due to its safety, selectivity, and operational simplicity.

Lithium Aluminum Hydride (LiAlH₄): The Powerhouse with Caveats

Lithium aluminum hydride (LAH) is a significantly more powerful reducing agent than NaBH₄.[8][9] It readily reduces not only aldehydes and ketones but also esters, carboxylic acids, amides, and nitriles.[9][10]

  • Mechanism of Action: Similar to NaBH₄, LAH acts as a hydride donor. However, the Al-H bond is more polar and reactive than the B-H bond, making LAH a much stronger nucleophile.[8]

  • Sulfur Compatibility: LAH's high reactivity can be a double-edged sword. While it will efficiently reduce the aldehyde, it poses a higher risk of side reactions. Some sulfur-containing substrates may poison or react with the reagent, and there is a potential for C-S bond cleavage in certain structures.[11]

  • Critical Safety: LAH reacts violently with water and other protic solvents.[11][12] All reactions must be conducted under strictly anhydrous conditions (e.g., in dry ether or THF), and the workup procedure requires careful, controlled quenching.[11]

  • Verdict: Use LiAlH₄ only when a very robust reducing agent is necessary (e.g., for reducing an ester and an aldehyde in the same molecule) and when NaBH₄ fails. Its lack of selectivity and stringent safety requirements make it a secondary choice for this specific application.

Luche Reduction (NaBH₄ + CeCl₃): The Precision Tool

The Luche reduction is a highly chemoselective method that modifies the reactivity of sodium borohydride through the addition of a lanthanide salt, typically cerium(III) chloride (CeCl₃).[13][14]

  • Mechanism of Action: The cerium ion acts as a hard Lewis acid, coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the hydride.[15] In alcoholic solvents, the active reducing species is thought to be a harder alkoxyborohydride, formed in situ, which preferentially attacks the "hard" carbonyl center (1,2-addition) over other "softer" sites.[15]

  • Key Advantage: This method exhibits exceptional chemoselectivity. It is famously used to reduce α,β-unsaturated ketones to allylic alcohols without competing conjugate addition.[14] Crucially for complex molecules, it can reduce ketones in the presence of aldehydes, as aldehydes tend to form acetals in the methanol solvent, protecting them from reduction.[15][16] This high degree of selectivity makes it ideal for sensitive, multi-functionalized substrates.

  • Verdict: The Luche reduction is an excellent choice for complex sulfur-containing benzaldehydes where other functional groups must remain untouched or where NaBH₄ alone gives poor results.

Catalytic Hydrogenation: Generally Avoided

While catalytic hydrogenation is a powerful reduction technique, it is ill-suited for most sulfur-containing compounds using standard catalysts.

  • The Poisoning Problem: As previously mentioned, sulfur compounds act as potent poisons for common hydrogenation catalysts like Pd/C, PtO₂, and Raney Ni.[1] The reaction will often fail to start or will quickly cease.

  • Specialized Catalysts: While sulfur-resistant catalysts (e.g., certain bimetallic systems or specific rhodium catalysts) exist, they are specialized and not as commonly available.[17]

  • Verdict: Avoid standard catalytic hydrogenation for this transformation.

Data Presentation & Reagent Comparison

Decision Workflow for Reagent Selection

The following diagram illustrates a logical workflow for choosing the optimal reagent.

G start Start: Sulfur-Containing Benzaldehyde Substrate q1 Are other reducible groups present (ester, amide, nitrile, etc.) that must NOT be reduced? start->q1 q3 Do other reducible groups (e.g., ester) also need to be reduced? start->q3 q2 Is the substrate an α,β-unsaturated aldehyde? q1->q2 Yes reagent_nabh4 Use Sodium Borohydride (NaBH₄) (Protocol 1) q1->reagent_nabh4 No q2->reagent_nabh4 No reagent_luche Use Luche Reduction (NaBH₄ / CeCl₃) (Protocol 2) q2->reagent_luche Yes reagent_lialh4 Use Lithium Aluminum Hydride (LiAlH₄) (Protocol 3 - with caution) q3->reagent_lialh4 Yes reconsider Re-evaluate synthetic route. Protecting groups may be needed. q3->reconsider No (and other groups must be preserved)

Caption: Reagent selection workflow for aldehyde reduction.

Table 1: Comparative Analysis of Reducing Agents
FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)Luche Reduction (NaBH₄/CeCl₃)
Reducing Power MildVery StrongMild to Moderate (Hard Nucleophile)
Chemoselectivity Excellent (Aldehydes/Ketones only)[3]Poor (Reduces most carbonyls & more)[8][10]Excellent (Highly selective for carbonyls)[14]
Sulfur Tolerance Generally GoodModerate (Risk of side reactions)[11]Excellent
Solvents Protic (MeOH, EtOH)[5]Anhydrous Aprotic (Ether, THF)[11]Protic (MeOH, EtOH)[13]
Safety Relatively SafeHighly Reactive with Water/Air Relatively Safe
Ideal Use Case Standard, clean reduction of aldehydes with good functional group tolerance.When multiple, robust functional groups must be reduced simultaneously.Complex substrates with sensitive functional groups requiring high precision.

Experimental Protocols

General Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Reduction of a Sulfur-Containing Benzaldehyde using NaBH₄

This protocol is a general guideline and may require optimization for specific substrates.

  • Materials:

    • Sulfur-containing benzaldehyde (1.0 eq)

    • Sodium borohydride (NaBH₄) (1.5 eq)

    • Methanol (or Ethanol) as solvent

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Extraction solvent (e.g., Ethyl Acetate, Dichloromethane)

  • Procedure:

    • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the sulfur-containing benzaldehyde (e.g., 10 mmol). Dissolve it in methanol (approx. 0.2-0.5 M concentration).

    • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

    • Reagent Addition: While stirring, slowly add the sodium borohydride in small portions over 10-15 minutes. Note: Gas evolution (H₂) may occur, especially if the substrate contains a thiol group.

    • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[18]

    • Quenching: Once complete, cool the flask back to 0 °C. Very slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the mixture. Continue adding until gas evolution ceases and the pH is slightly acidic (~pH 5-6).

    • Workup:

      • Remove most of the methanol under reduced pressure using a rotary evaporator.

      • Add water and the extraction solvent (e.g., ethyl acetate) to the residue.

      • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and then brine.

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude benzyl alcohol.

    • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Luche Reduction of a Sensitive Benzaldehyde
  • Materials:

    • Sulfur-containing benzaldehyde (1.0 eq)

    • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq)

    • Sodium borohydride (NaBH₄) (1.1 eq)

    • Methanol

  • Procedure:

    • Setup: In a round-bottom flask, dissolve the benzaldehyde and CeCl₃·7H₂O in methanol. Stir at room temperature for 15-20 minutes.

    • Cooling: Cool the solution to 0 °C in an ice bath.

    • Reagent Addition: Add the NaBH₄ in one portion. A vigorous but controlled reaction is often observed.

    • Reaction: Stir the reaction at 0 °C. The reaction is often very fast, sometimes completing in under 10 minutes. Monitor by TLC.

    • Workup: Quench the reaction by adding water. Proceed with a standard aqueous workup as described in Protocol 1 (extraction, washing, drying, and concentration).

Protocol 3: Reduction using LiAlH₄ (Strict Anhydrous Conditions)

WARNING: LiAlH₄ reacts violently with water and can ignite. This procedure must be performed by trained personnel in a fume hood, ensuring all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Materials:

    • Sulfur-containing benzaldehyde (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (1.0 eq)

    • Anhydrous diethyl ether or THF

  • Procedure:

    • Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of LiAlH₄ in anhydrous ether.

    • Cooling: Cool the suspension to 0 °C.

    • Substrate Addition: Dissolve the benzaldehyde in anhydrous ether and add it dropwise to the LiAlH₄ suspension via an addition funnel.

    • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir until completion (monitor by TLC).

    • Quenching (Fieser Method - CAUTION!):

      • Cool the reaction flask to 0 °C.

      • Slowly and sequentially add the following dropwise with vigorous stirring:

        • 'X' mL of water (where X = grams of LiAlH₄ used)

        • 'X' mL of 15% aqueous NaOH

        • '3X' mL of water

      • This procedure should produce a granular, white precipitate that is easily filtered. Stir for 30 minutes until the solids are white and easy to filter.

    • Workup: Add some anhydrous MgSO₄, stir, and then filter the mixture through a pad of Celite, washing the filter cake with additional ether. Concentrate the filtrate to obtain the crude product.

General Mechanism of Hydride Reduction

The fundamental process for both NaBH₄ and LiAlH₄ involves the delivery of a hydride to the carbonyl carbon.

Caption: General mechanism of aldehyde reduction by a hydride.

References

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Clark, J. (2013, April). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • Oreate AI Blog. (2026, January 20). Unpacking the Sodium Borohydride Reduction Mechanism. [Link]

  • Wang, D., et al. (2009). Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. PubMed. [Link]

  • Slideshare. (n.d.). 3. NaBH4 | PPT. [Link]

  • Slideshare. (n.d.). 2. LiAlH4 | PPT. [Link]

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • Leah4sci. (2016, February 26). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. YouTube. [Link]

  • Cumpstey, I., et al. (2006). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry. [Link]

  • Reddit r/Chempros. (2023, April 25). Protecting Thiol Group in Presence of Alcohol. [Link]

  • ResearchGate. (2025, August 7). Bimetallic Pd–Au catalysts for benzaldehyde hydrogenation: Effects of preparation and of sulfur poisoning. [Link]

  • An O-Chem Tutor. (n.d.). Carbonyl Reductions: LiAlH4 then H3O+ (Aldehydes/Ketones -> Alcohols). [Link]

  • Divakaran, R. (2008). Protecting groups in organic synthesis. [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. [Link]

  • International Journal of Scientific and Research Publications. (n.d.). COMPARATIVE STUDY OF SODIUM BOROHYDRIDE CATALYSED REDUCTION REATIONS. [Link]

  • ResearchGate. (2025, August 9). Base‐Catalysed Hydrogenation of Sulphur‐Containing Aldehydes. [Link]

  • Wikipedia. (n.d.). Luche reduction. [Link]

  • ResearchGate. (2022, August 17). How to protect thiol group?. [Link]

  • Oriental Journal of Chemistry. (n.d.). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. [Link]

  • Asian Journal of Chemistry. (n.d.). Catalytic Hydrogenation of Benzaldehyde on Ni/Al2O3 or Co-Ni/Al2O3 Catalyst. [Link]

  • SciELO México. (n.d.). Efficient and Convenient Reduction of Organic Carbonyl Compounds to their Corresponding Alcohols by Zn(BH4)2/Charcoal in THF. [Link]

  • MDPI. (2023, October 12). Reductive Transformation of O-, N-, S-Containing Aromatic Compounds under Hydrogen Transfer Conditions. [Link]

  • Oreate AI. (2025, December 30). Understanding the Role of Lithium Aluminum Hydride in Chemical Reactions. [Link]

  • Chem-Station. (2014, March 27). Luche Reduction. [Link]

  • University of Glasgow. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • MDPI. (2022, February 22). The Nature of Active Sites in the Pd/C-Catalyzed Hydrogenation/Hydrodeoxygenation of Benzaldehyde. [Link]

  • PMC. (2023, March 28). Reactive Adsorption Desulfurization Coupling Olefin Conversion in Fluid Catalytic Cracking Gasoline Upgrading Process. [Link]

  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. [Link]

  • All about chemistry. (2020, February 29). Luche Reduction. YouTube. [Link]

  • JACS Au. (2022, December 28). Aldehyde Hydrogenation by Pt/TiO2 Catalyst in Aqueous Phase. [Link]

  • Career Endeavour. (n.d.). Reductions. [Link]

  • CCS Chemistry. (2025, December 9). Alkynyl Aldehyde: A Thiol-Specific Reagent Carrying a Versatile Formyl Group. [Link]

  • Journal of the American Chemical Society. (n.d.). Facile reduction of ethyl thiol esters to aldehydes. [Link]

  • Semantic Scholar. (1994, February 1). Aromatic Hydrogenation Catalysis: A Review. [Link]

  • Myers, A. G. Research Group. (n.d.). Chem 115 Handout: Sodium Borohydride. Harvard University. [Link]

  • MDPI. (2006, May 12). Selective Enzymatic Reduction of Aldehydes. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. [Link]

  • ResearchGate. (2025, November 4). Chemoselective reduction of aldehydes and ketones to alcohols using boron tri-isopropoxide. [Link]

  • Energy & Fuels. (2016, August 4). Effects of Catalyst Properties on Hydrodesulfurization Activity. [Link]

  • MDPI. (2024, October 22). Designing Catalytic Desulfurization Processes to Prepare Clean Fuels. [Link]

  • Semantic Scholar. (n.d.). Chemoselective reduction of aldehydes and ketones to alcohols using boron tri-isopropoxide. [Link]

  • MSU Chemistry. (n.d.). Nucleophilicity of Sulfur Compounds. [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Odor Mitigation & Decontamination for 4-Bromo-2-(methylsulfanyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

The Compound: 4-Bromo-2-(methylsulfanyl)benzaldehyde (CAS: 103975-48-4). The Issue: Persistent "thiol-like" odors during synthesis, handling, or waste disposal.

Technical Insight: While the parent molecule is technically a thioether (sulfide), not a thiol, users frequently report "thiol odors." This occurs for two reasons:

  • Impurities: The precursor used to install the methylsulfanyl group is often sodium thiomethoxide (NaSMe), which is in equilibrium with methanethiol (methyl mercaptan)—a volatile gas with a detection threshold in the parts-per-billion (ppb) range.

  • Metabolic/Chemical Hydrolysis: Under acidic or enzymatic conditions, the thioether linkage can cleave, releasing free methanethiol.

The Solution: Standard soap and water are ineffective because they do not alter the chemical structure of the sulfur species. Effective decontamination requires Oxidative Desulfurization , converting volatile sulfides/thiols into non-volatile, odorless sulfoxides, sulfones, or sulfonates.

Core Decontamination Protocols

Protocol A: The "Active Chlorine" Oxidation (Gold Standard)

Best for: Glassware, hard surfaces, and liquid waste treatment.

Mechanism: Sodium hypochlorite (NaOCl) rapidly oxidizes the sulfur atom.

  • Step 1: Sulfide (

    
    ) 
    
    
    
    Sulfoxide (
    
    
    ) [Odorless]
  • Step 2: Sulfoxide

    
     Sulfone (
    
    
    
    ) [Odorless, stable solid]
  • Side Reaction: The aldehyde group on your molecule will oxidize to a carboxylic acid (4-bromo-2-(methylsulfanyl)benzoic acid), which is water-soluble and safe for disposal.

The Reagent (The "Kill Solution"):

  • Preparation: Mix 1 part commercial bleach (5-6% NaOCl) with 10 parts water.

  • Final Concentration: ~0.5% NaOCl.

  • Additives: Add 1% surfactant (dish soap) to help penetrate organic residues.

Workflow:

  • Soak: Submerge contaminated glassware immediately into the Kill Solution.

  • Duration: Allow 30–60 minutes contact time.

  • Rinse: Rinse with copious water.[1] The odor should be completely eliminated.

  • Verification: If odor persists, the oxidation was incomplete. Repeat with fresh solution.

CRITICAL SAFETY WARNING: Never mix bleach streams with Ammonia (forms chloramines) or Acids (forms chlorine gas). Ensure your waste stream pH is >9 before adding bleach.

Protocol B: Vapor Phase Control (Rotovap Traps)

Best for: Preventing lab-wide contamination during solvent removal.

Volatile sulfur species (VSCs) often co-distill with solvents. A standard dry ice trap will catch the solvent but may let VSCs pass into the vacuum pump exhaust.

The Setup:

  • Install a scrubber trap between the vacuum pump exhaust and the fume hood vent.

  • Filling: Fill a gas washing bottle (bubbler) with 50% active bleach solution.

  • Operation: Ensure exhaust gases bubble through the liquid. The bleach will oxidize VSCs before they enter the general ventilation system.

Decision Matrix & Workflow (Visualization)

The following logic flow guides the researcher through the correct decontamination procedure based on the contamination type.

DecontaminationProtocol Start Contamination Event Type Identify Source Start->Type Glassware Glassware/Tools Type->Glassware Residue Spill Benchtop Spill Type->Spill Accident Vapor Rotovap/Vacuum Type->Vapor Evaporation Action_Soak Soak in 'Kill Solution' (0.5% NaOCl + Surfactant) Glassware->Action_Soak Action_Wipe Absorb -> Wipe with Bleach -> Water Rinse Spill->Action_Wipe Action_Trap Bleach Bubbler Trap on Pump Exhaust Vapor->Action_Trap Waste Dispose as Chemical Waste Action_Soak->Waste After 60 mins Action_Wipe->Waste Action_Trap->Waste When saturated

Figure 1: Decision matrix for neutralizing sulfur-based contaminants in a laboratory setting.

Comparative Analysis: Oxidizing Agents

Not all oxidizers are created equal. Use this table to select the right agent for your specific constraints.

FeatureSodium Hypochlorite (Bleach)Hydrogen Peroxide (H₂O₂)Potassium Permanganate (KMnO₄)
Efficacy on Sulfides High (Rapid oxidation to sulfone)Medium (Slow without catalyst)High (Very fast)
Odor Removal ExcellentGoodExcellent
Visual Indicator NoneBubblingPurple

Brown (MnO₂)
Risk Profile Incompatible with acids/ammoniaPressure buildup in closed containersStains surfaces brown/purple
Recommendation Primary Choice for general useSecondary Choice for acid-sensitive equipmentUse only for waste treatment (not cleaning)

Troubleshooting & FAQs

Q1: I treated the glassware with bleach, but it still smells. Why? A: You likely encountered "surface adsorption." Sulfur compounds adhere strongly to ground glass joints and PTFE (Teflon) stir bars.

  • Fix: Soak the item in a base bath (KOH/Isopropanol) overnight to strip the outer layer of the glass/polymer, then repeat the bleach wash. Replace PTFE stir bars if they are heavily contaminated; they are porous and often impossible to fully deodorize.

Q2: Can I use "OxiClean" or other solid peroxide cleaners? A: Yes, but they are generally slower. Sodium percarbonate (the active ingredient) releases hydrogen peroxide. For immediate odor control, liquid bleach is superior due to faster kinetics with the sulfide moiety.

Q3: The Safety Data Sheet (SDS) says "Incompatible with strong oxidizers." Is bleach safe? A: The SDS warning refers to uncontrolled bulk reactions which can generate heat and fire. We are using dilute oxidizers for cleaning trace residues.

  • Precaution: Never add concentrated bleach to a bulk quantity (grams) of the solid aldehyde. This could cause a violent exotherm. Only use bleach for washing dilute residues or cleaning surfaces.

Q4: My rotovap pump oil smells like garlic. What do I do? A: The sulfur volatiles have dissolved into the pump oil.

  • Change the oil immediately.

  • Run the pump with a "flush" solvent (if applicable to your model) or run it open to air for 30 mins in a hood.

  • Install the bleach trap described in Protocol B to prevent recurrence.

References

  • Vertex AI Search. (2026). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. National Institutes of Health (NIH). 2

  • Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: 3-Bromo-4-methoxybenzaldehyde. Link

  • Master Organic Chemistry. (2015). Thiols and Thioethers: Properties and Key Reactions. 4

  • University of Rochester. (n.d.). SOP: How to Work with Thiols and Bleach Traps. 5

  • USP Technologies. (2026). Wastewater Odor Control Applications with Hydrogen Peroxide vs Bleach. 6

Sources

Optimization of SNAr reaction yield for 2-substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

## Technical Support Center: Optimization of SNAr Reaction Yield for 2-Substituted Benzaldehydes

Welcome to the technical support center dedicated to the optimization of Nucleophilic Aromatic Substitution (SNAr) reactions, with a specific focus on 2-substituted benzaldehydes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance experimental success. The inherent electronic and steric properties of 2-substituted benzaldehydes present unique challenges in achieving high reaction yields, and this resource aims to provide clear, actionable solutions.

Troubleshooting Guide

This section addresses common problems encountered during SNAr reactions with 2-substituted benzaldehydes in a practical question-and-answer format.

Q1: My SNAr reaction with a 2-substituted benzaldehyde is showing low or no conversion. What are the primary factors to investigate?

A1: Low conversion is a frequent issue and can often be traced back to a few key parameters. A systematic evaluation is crucial for identifying the root cause.

  • Insufficient Aromatic Ring Activation: The SNAr mechanism relies on the stabilization of a negative charge in the intermediate, known as the Meisenheimer complex.[1][2] This stabilization is achieved by potent electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[3][4] The aldehyde group at the 2-position does provide some activation; however, its effect might be insufficient on its own. The presence of additional EWGs, such as a nitro or cyano group, on the aromatic ring is highly beneficial.[5][6] If your substrate lacks strong activation, the reaction will likely be sluggish.

  • Suboptimal Leaving Group: In contrast to SN2 reactions, the typical leaving group reactivity order for SNAr is F > Cl > Br > I.[7][8] The high electronegativity of fluorine makes the ipso-carbon more electrophilic and susceptible to nucleophilic attack.[7] Since the attack of the nucleophile is the rate-determining step, a more electrophilic carbon significantly accelerates the reaction.[5][6] If you are using a less reactive leaving group like bromine or iodine, consider synthesizing the corresponding fluoro-benzaldehyde.

  • Weak Nucleophile: The strength of the nucleophile is critical. Neutral nucleophiles, such as alcohols or amines, are often less reactive than their deprotonated counterparts (alkoxides and amides). If using a neutral nucleophile, the addition of a non-nucleophilic base is often necessary to generate the more reactive anionic species in situ.[7]

  • Inadequate Reaction Temperature: Many SNAr reactions require thermal energy to overcome the activation barrier.[8] If the reaction is proceeding slowly at room temperature, a gradual and controlled increase in temperature should be explored. Some reactions may even necessitate reflux conditions to achieve a reasonable rate.[8]

  • Incorrect Solvent Choice: The choice of solvent plays a pivotal role. Polar aprotic solvents like DMSO, DMF, NMP, and acetonitrile are generally the best choice for SNAr reactions.[8][9] These solvents effectively solvate the counter-ion of the nucleophile, leaving the nucleophilic anion more exposed and reactive.[8] Protic solvents, such as water or alcohols, can form hydrogen bonds with the nucleophile, reducing its reactivity.[8][10]

Q2: I'm observing the formation of multiple side products in my reaction with a 2-substituted benzaldehyde. What are the likely side reactions and how can they be minimized?

A2: The presence of the aldehyde functionality introduces the possibility of side reactions that are not as common with other substituted aromatics.

  • Competing Aldehyde Addition: Strong nucleophiles can attack the electrophilic carbonyl carbon of the benzaldehyde in addition to the aromatic ring. This can lead to the formation of hemiacetals, acetals, or other addition products. Computational studies have suggested that with some substrates, the initial attack may preferentially occur at the aldehyde.[11][12] To mitigate this, consider protecting the aldehyde group as an acetal before the SNAr reaction, followed by deprotection.

  • Cannizzaro-type Reactions: In the presence of a strong base and in the absence of an enolizable proton, benzaldehydes can undergo a disproportionation reaction (Cannizzaro reaction) to yield a corresponding benzoic acid and benzyl alcohol.[13] This is particularly relevant if you are using a strong base to deprotonate a weak nucleophile. Using a stoichiometric amount of a milder base or pre-forming the nucleophile can help avoid this.

  • Hydrolysis: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of a hydroxy-benzaldehyde byproduct. Ensuring anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon) is crucial, especially at elevated temperatures.[7]

  • Di-substitution: If your substrate contains more than one potential leaving group, di-substitution can occur.[8] To favor mono-substitution, use a stoichiometric amount of the nucleophile and consider running the reaction at a lower temperature to improve selectivity.[7]

Q3: The workup and purification of my 2-substituted benzaldehyde product is proving difficult. What are some effective strategies?

A3: Purification can be challenging due to the properties of the product and residual high-boiling point solvents.

  • Removal of High-Boiling Solvents: Solvents like DMSO and DMF can be difficult to remove. Repeated washing of the organic layer with water or brine during the aqueous workup is an effective method to extract these water-soluble solvents.[8]

  • Aqueous Workup: A standard aqueous workup is typically the first step.[8] This involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water to remove inorganic salts and other water-soluble impurities.[8] If a base was used, a wash with a dilute acid can help remove it. Conversely, a wash with a dilute basic solution (e.g., sodium bicarbonate) can remove any acidic byproducts.[14]

  • Purification of the Aldehyde:

    • Column Chromatography: This is a standard method for achieving high purity but can be slow and may lead to product decomposition on silica gel for sensitive compounds.[14]

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is an excellent method for obtaining high purity on a larger scale.[15]

    • Bisulfite Adduct Formation: Aldehydes can form solid, water-soluble adducts with sodium bisulfite. This can be a highly effective method for separating the aldehyde product from non-aldehydic impurities. The aldehyde can then be regenerated by treating the adduct with an acid or base.[14][15] This method is particularly useful when the desired product is an aldehyde and is stable to the workup conditions.[14]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for an SNAr reaction?

A1: The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[1][16]

  • Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This is usually the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex.[2][5] The aromaticity of the ring is temporarily lost in this step.[5]

  • Elimination: The leaving group departs, and the aromaticity of the ring is restored.[1][16]

Q2: Why is the ortho-position of the electron-withdrawing group so important for SNAr reactions?

A2: The electron-withdrawing group must be in the ortho or para position relative to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[1][3] When the EWG is in the meta position, it cannot participate in resonance delocalization of the negative charge, and thus, the intermediate is significantly less stable, and the reaction is much slower or does not occur at all.[3][6]

Q3: How can I monitor the progress of my SNAr reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of an SNAr reaction.[7][8] By co-spotting the reaction mixture with the starting material, you can visualize the consumption of the starting material and the appearance of the product. For more quantitative analysis, techniques such as Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[7][17]

Q4: What is a Meisenheimer complex, and is it possible to observe it?

A4: A Meisenheimer complex is the resonance-stabilized anionic intermediate formed during an SNAr reaction.[2][7] In most cases, these intermediates are transient and not directly observable. However, in reactions involving highly activated aromatic systems and strong nucleophiles, the Meisenheimer complex can be stable enough to be detected and characterized by spectroscopic methods such as NMR and UV-Vis spectroscopy.[7] The formation of a colored solution during the reaction can sometimes be an indication of the presence of a Meisenheimer complex.[7][13]

Data Presentation

Table 1: Recommended Solvent and Base Combinations

Nucleophile TypeRecommended SolventsRecommended Bases (if needed)
Alcohols (ROH)DMSO, DMF, THFNaH, K₂CO₃, Cs₂CO₃
Phenols (ArOH)DMSO, DMF, AcetonitrileK₂CO₃, Cs₂CO₃, t-BuOK
Amines (R₂NH)DMSO, DMF, NMPDIPEA, K₂CO₃, Cs₂CO₃
Thiols (RSH)DMSO, DMF, THFNaH, K₂CO₃, Cs₂CO₃

Table 2: Relative Reactivity of Leaving Groups in SNAr

Leaving GroupRelative RateRationale
-FHighHigh electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic.[7]
-ClModerateLess electronegative than fluorine, leading to a less electrophilic carbon.
-BrModerateSimilar reactivity to chlorine.
-ILowLeast electronegative of the halogens, resulting in the lowest reactivity for SNAr.

Experimental Protocols

General Protocol for SNAr with a 2-Substituted Benzaldehyde using an Alcohol Nucleophile

  • Preparation of the Alkoxide: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.2 equivalents) and anhydrous polar aprotic solvent (e.g., THF or DMSO). Cool the solution in an ice bath. Carefully add a strong base such as sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) in portions.

  • Reaction Initiation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Substrate Addition: Add the 2-substituted benzaldehyde (1.0 equivalent) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction to the desired temperature (e.g., 60-120 °C) and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the excess NaH by the slow addition of water. Partition the mixture between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack (Rate-Determining) cluster_step2 Step 2: Elimination (Fast) A Aryl Halide (2-substituted benzaldehyde) B Meisenheimer Complex (Resonance Stabilized Anion) A->B + Nucleophile C SNAr Product B->C - Leaving Group

Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.

Troubleshooting_Workflow Start Low SNAr Reaction Yield Q1 Is the aromatic ring sufficiently activated (ortho/para EWG)? Start->Q1 S1 Consider a more electron-deficient substrate. Q1->S1 No Q2 Is the leaving group optimal (F > Cl > Br > I)? Q1->Q2 Yes End Re-evaluate reaction with optimized conditions. S1->End S2 Use a substrate with a better leaving group (e.g., Ar-F). Q2->S2 No Q3 Is the nucleophile strong enough? Q2->Q3 Yes S2->End S3 Use a stronger nucleophile (e.g., alkoxide) or add a base. Q3->S3 No Q4 Is the reaction temperature high enough? Q3->Q4 Yes S3->End S4 Gradually increase the reaction temperature. Q4->S4 No Q5 Are you using a polar aprotic solvent (DMSO, DMF)? Q4->Q5 Yes S4->End S5 Switch to a polar aprotic solvent. Q5->S5 No Q5->End Yes S5->End

Caption: A workflow for troubleshooting low-yield SNAr reactions.

References

  • OpenOChem Learn. SN1 - Effect of Leaving Group. [Link]

  • LibreTexts. 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

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  • National Center for Biotechnology Information. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. [Link]

  • The University of Manchester. Innovative enzyme breakthrough could transform drug and chemical manufacturing. [Link]

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  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Google Patents.
  • SlidePlayer. Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. [Link]

  • YouTube. Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. [Link]

  • ResearchGate. (PDF) Mechanistic Assessment of SNAr Displacement of Halides from 1-Halo-2,4-dinitrobenzenes by Selected Primary and Secondary Amines: Bronsted and Mayr Analyses. [Link]

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Purification methods for 4-Bromo-2-(methylsulfanyl)benzaldehyde: recrystallization vs column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Bromo-2-(methylsulfanyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the optimal purification strategies for this compound. We will explore the nuances of recrystallization and column chromatography, offering not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods to your specific experimental needs.

Introduction to Purification Challenges

4-Bromo-2-(methylsulfanyl)benzaldehyde is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the success of subsequent reactions. The primary impurities often stem from the common synthetic route involving the reaction of 4-bromo-2-fluorobenzaldehyde with sodium thiomethoxide. These can include unreacted starting materials and by-products from potential side reactions. This guide provides a comparative analysis of recrystallization and column chromatography to help you select the most appropriate method for achieving the desired purity.

Method Selection: Recrystallization vs. Column Chromatography

Choosing between recrystallization and column chromatography depends on several factors, including the impurity profile, the required purity level, the quantity of material, and available resources.

FeatureRecrystallizationColumn Chromatography
Principle Difference in solubility of the compound and impurities in a solvent at different temperatures.Differential adsorption of the compound and impurities on a stationary phase as a mobile phase passes through.[1]
Best For Removing small amounts of impurities from a solid compound; large-scale purification.Separating complex mixtures, compounds that are oils, or when impurities have similar solubility.
Advantages Cost-effective, simple setup, can yield very high purity with low solvent consumption for the final product.High resolution for complex mixtures, applicable to a wide range of compounds (solids and oils).
Disadvantages Not suitable for all compounds (e.g., oils), potential for significant product loss in the mother liquor, requires a suitable solvent.More time-consuming, requires larger volumes of solvent, can be more expensive due to the cost of the stationary phase.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the purification of 4-Bromo-2-(methylsulfanyl)benzaldehyde.

Recrystallization FAQs

Q1: My compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated.

  • Causality: The compound is coming out of solution above its melting point.

  • Troubleshooting Steps:

    • Add more solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil.

    • Lower the temperature of dissolution: Try to dissolve the compound at a temperature below its melting point, even if it requires more solvent.

    • Change solvents: Select a solvent with a lower boiling point. For instance, if you are using ethanol/water and observing oiling, a switch to a hexane/ethyl acetate mixture might be beneficial.

Q2: I am getting very low recovery after recrystallization. How can I improve the yield?

A2: Low recovery is a common issue and can be attributed to several factors.

  • Causality: Too much solvent was used, the compound has significant solubility in the cold solvent, or premature crystallization occurred.

  • Troubleshooting Steps:

    • Minimize solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.[2]

    • Cool slowly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of pure crystals.

    • Concentrate the mother liquor: The filtrate can be concentrated by evaporation and a second crop of crystals can be obtained, though they may be less pure.[3]

    • Choose a different solvent system: The ideal solvent will dissolve the compound when hot but have very low solubility when cold.

Q3: My recrystallized product is still impure. What went wrong?

A3: This indicates that the chosen solvent is not effectively separating the impurities.

  • Causality: The impurities have similar solubility profiles to the product in the chosen solvent, or the impurities were trapped within the crystals during rapid cooling.

  • Troubleshooting Steps:

    • Perform a second recrystallization: A second pass may be necessary to achieve the desired purity.

    • Switch to a two-solvent system: A solvent in which the compound is soluble (e.g., ethyl acetate) and a non-solvent in which it is insoluble (e.g., hexane) can be a powerful combination.[4]

    • Consider column chromatography: If recrystallization fails to remove the impurities, column chromatography may be the better option.

Column Chromatography FAQs

Q1: I am not getting good separation of my compound from an impurity. What can I do?

A1: Poor separation is typically due to an inappropriate mobile phase.

  • Causality: The polarity of the eluent is either too high (eluting everything quickly) or too low (everything stays on the column).

  • Troubleshooting Steps:

    • Optimize the solvent system: Use Thin Layer Chromatography (TLC) to test different solvent mixtures. For 4-Bromo-2-(methylsulfanyl)benzaldehyde, a good starting point is a mixture of hexane and ethyl acetate. Vary the ratio to achieve a retention factor (Rf) of ~0.3 for the desired compound.

    • Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity. For example, start with 100% hexane and gradually add ethyl acetate.[5]

    • Change the stationary phase: While silica gel is most common, alumina could provide different selectivity.

Q2: My compound is streaking on the TLC plate and the column. Why is this happening?

A2: Streaking is often caused by overloading the sample or issues with solubility or interactions with the stationary phase.

  • Causality: Too much sample has been applied, or the compound is highly polar and interacting strongly with the acidic silica gel.

  • Troubleshooting Steps:

    • Load less sample: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.

    • Add a modifier to the eluent: For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, to the mobile phase can improve peak shape. For aldehydes, which can be sensitive, ensuring the silica gel is neutral may help.

Q3: I see cracks in my silica gel bed. Will this affect my separation?

A3: Yes, cracks and channels in the stationary phase will lead to poor separation.

  • Causality: The column was not packed properly, or it has run dry.

  • Troubleshooting Steps:

    • Repack the column: Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.

    • Wet packing: Packing the column by adding the silica gel as a slurry in the initial eluent can help prevent cracks.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on the principle of differential solubility and is ideal for purifying solid 4-Bromo-2-(methylsulfanyl)benzaldehyde. A solvent system of heptane or an ethanol/water mixture is a good starting point, drawing on procedures for similar aromatic aldehydes.[6][7]

Workflow for Recrystallization

A Dissolve crude solid in minimum hot solvent (e.g., Heptane or EtOH) B Hot filtration to remove insoluble impurities (optional) A->B If solids remain C Allow filtrate to cool slowly to room temperature A->C If no solids B->C D Cool in an ice bath to maximize crystal formation C->D E Collect crystals by vacuum filtration D->E F Wash crystals with a small amount of cold solvent E->F G Dry the purified crystals F->G

Caption: Recrystallization workflow for 4-Bromo-2-(methylsulfanyl)benzaldehyde.

Step-by-Step Methodology:

  • Solvent Selection: Begin by performing a solubility test with a small amount of the crude product in different solvents (e.g., heptane, ethanol, isopropanol, ethyl acetate/hexane mixtures). An ideal solvent will dissolve the compound when hot but not at room temperature. A patent for the related 4-bromo-2-methoxybenzaldehyde suggests heptane is a good candidate for crystallization.[7]

  • Dissolution: Place the crude 4-Bromo-2-(methylsulfanyl)benzaldehyde in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.[2]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. As the solution cools, the solubility of the product will decrease, leading to the formation of crystals.

  • Maximizing Yield: To maximize the yield, place the flask in an ice bath for 15-30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

  • Purity Assessment: Determine the melting point of the purified solid. A sharp melting point close to the literature value (if available) indicates high purity.

Protocol 2: Purification by Column Chromatography

This method is suitable for separating 4-Bromo-2-(methylsulfanyl)benzaldehyde from impurities with similar polarities. The choice of eluent is critical and should be determined by preliminary TLC analysis.

Workflow for Column Chromatography

A Prepare a slurry of silica gel in a non-polar solvent (e.g., Hexane) B Pack the chromatography column A->B C Load the crude sample onto the column B->C D Elute the column with an appropriate solvent system (e.g., Hexane/Ethyl Acetate) C->D E Collect fractions D->E F Monitor fractions by TLC E->F G Combine pure fractions and evaporate the solvent F->G

Caption: Column chromatography workflow for purifying 4-Bromo-2-(methylsulfanyl)benzaldehyde.

Step-by-Step Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent such as hexane.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude 4-Bromo-2-(methylsulfanyl)benzaldehyde in a minimum amount of a suitable solvent (e.g., dichloromethane or a small amount of the eluent). Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). For aryl thioethers, eluent systems like petroleum ether/dichloromethane or petroleum ether/diethyl ether have also been shown to be effective.[8][9] The less polar compounds will elute first.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-Bromo-2-(methylsulfanyl)benzaldehyde.

References

  • Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. (2025). MDPI. Retrieved from [Link]

  • Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. (2025). Royal Society of Chemistry. Retrieved from [Link]

  • Metal-free thioesterification of α,β-unsaturated aldehydes with thiols. (2022). RSC Publishing. Retrieved from [Link]

  • Synthesis of Aryl α,α-Difluoroethyl Thioethers a new Structure Motif in Organic Chemistry, extending. (n.d.). SciSpace. Retrieved from [Link]

  • Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents. (2023). PMC. Retrieved from [Link]

  • Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. (n.d.). Rsc.org. Retrieved from [Link]

  • 4-Bromo Benzaldehyde. (n.d.). Pacific Biochem Private Limited. Retrieved from [Link]

  • 4-methylsulfanyl-benzaldehyde - 3446-89-7, C8H8OS, density, melting point, boiling point, structural formula, synthesis. (2025). ChemSrc. Retrieved from [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.). International Journal of Computational Engineering Research. Retrieved from [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube. Retrieved from [Link]

  • 4-bromo-2-(methylsulfanyl)benzaldehyde (C8H7BrOS). (n.d.). PubChemLite. Retrieved from [Link]

  • Benzaldehyde, 4-bromo-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Recrystallization pointers. (2024). Reddit. Retrieved from [Link]

  • For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents. (n.d.). Google Patents.
  • synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Current Chemistry Letters Schiff bases of 4-(methylthio)benzaldehydes: Synthesis,characterization, antibacterial, antioxidant a. (2015). Growing Science. Retrieved from [Link]

  • Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents. (n.d.). Google Patents.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved from [Link]

Sources

Minimizing Cannizzaro reaction side products in benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzaldehyde Synthesis Optimization Subject: Minimizing Cannizzaro Disproportionation During Synthesis & Workup Classification: Process Chemistry / Organic Synthesis Optimization

Introduction: The "Hidden Thief" in Benzaldehyde Synthesis

Welcome. If you are accessing this guide, you are likely observing a specific yield loss pattern: the disappearance of your target benzaldehyde accompanied by the simultaneous appearance of benzyl alcohol and benzoic acid. This is the hallmark of the Cannizzaro reaction , a base-induced disproportionation that acts as a "parasitic" pathway in alkaline media.

As a Senior Application Scientist, I often see this issue misdiagnosed as "incomplete oxidation" or "decomposition." In reality, it is a kinetic competition. The Cannizzaro reaction is generally third-order (second-order in aldehyde, first-order in base), and at very high pH, it can shift to fourth-order . This means your process controls—specifically regarding local base concentration and water activity—are the primary levers for suppression.

This guide provides autonomous, non-templated troubleshooting workflows to isolate and eliminate this side reaction.

Module 1: Critical Diagnostic & Mechanism

Before adjusting your protocol, you must understand the "Fork in the Road." The tetrahedral intermediate formed by hydroxide attack is the pivot point.[1]

Visualizing the Competitive Pathway

The following diagram illustrates the kinetic competition. Note that the Cannizzaro pathway requires two aldehyde molecules and is heavily driven by high hydroxide concentration.[2][3]

Cannizzaro_Competition cluster_0 Danger Zone (High pH) node_start Benzaldehyde (Target) node_OH OH- Attack node_start->node_OH node_inter Tetrahedral Intermediate node_OH->node_inter Fast node_revert Reversion (Equilibrium) node_inter->node_revert Low Base Conc. node_hydride Hydride Transfer (Rate Limiting) node_inter->node_hydride High Base Conc. (2nd Order in RCHO) node_revert->node_start node_products Benzyl Alcohol + Benzoate (Waste) node_hydride->node_products

Caption: Kinetic bifurcation. High local base concentration forces the intermediate toward irreversible hydride transfer (Cannizzaro) rather than reversion or product isolation.

Module 2: Troubleshooting by Synthesis Route

The strategy to suppress Cannizzaro depends entirely on how you are making the benzaldehyde. Select your scenario below.

Scenario A: Hydrolysis of Benzal Chloride (Industrial/Scale-Up)

Context: You are hydrolyzing


-dichlorotoluene (benzal chloride) using water and a base (lime, NaOH, or Carbonate) to neutralize the HCl by-product.

Q: I am adding base to neutralize the acid, but my yield is stalling at 80%. Why? A: You are likely creating "hotspots" of high pH.

  • The Mechanism: The hydrolysis generates HCl. If you add strong base (NaOH) too quickly, the local pH spikes >11. At this pH, the newly formed benzaldehyde reacts with the base faster than the remaining benzal chloride hydrolyzes.

  • The Fix: Switch to a pH-Stat controlled addition or use a weaker base.

    • Protocol Adjustment: Use Calcium Carbonate (

      
      ) or Sodium Carbonate (
      
      
      
      ) instead of NaOH. The pH of a carbonate solution naturally buffers around 9-10, which is often insufficient to drive the Cannizzaro reaction rapidly but sufficient to drive hydrolysis.
    • Process Control: If you must use NaOH, ensure the pH never exceeds 10.5. Use vigorous stirring to prevent local concentration gradients.

Scenario B: Oxidation of Benzyl Alcohol (Lab/Pharma)

Context: Using oxidants like Hypochlorite (Bleach), Permanganate, or TEMPO in basic media.

Q: I'm using TEMPO/Bleach (Anelli Oxidation). My conversion is high, but selectivity is poor. A: The "Bleach" oxidation releases HCl, dropping the pH, which deactivates TEMPO. However, standard protocols call for buffering at pH 8.5-9.5. If you overshoot to pH >12, Cannizzaro dominates.

  • The Fix: Precise pH Buffering.

    • Protocol Adjustment: Do not rely on manual addition of base. Use a 0.5M

      
       / 
      
      
      
      buffer system
      to lock the pH at 9.0.
    • Alternative: Switch to Phase Transfer Catalysis (PTC) . By keeping the oxidant in the aqueous phase and the benzaldehyde in the organic phase (using DCM or Toluene), you physically separate the product from the hydroxide ions necessary for the Cannizzaro side reaction.

Q: I am using Permanganate (


). Can I stop the over-oxidation? 
A: 

is notoriously aggressive and requires basic conditions, which inherently favors Cannizzaro.
  • The Fix: This is often a "wrong tool for the job" scenario.

    • Recommendation: Switch to TPAP (Tetrapropylammonium perruthenate) or Swern Oxidation (acidic conditions) if the substrate allows. If you must use

      
      , use a heterogeneous support (e.g., 
      
      
      
      on Copper Sulfate) to limit solution-phase basicity.

Module 3: Post-Reaction Workup & Storage (The Silent Killer)

Q: My LC-MS showed 98% purity in the reactor, but after rotary evaporation, I see 5% Benzyl Alcohol. What happened? A: This is "Workup Cannizzaro."

  • The Cause: Concentrating a solution that still contains residual base. As solvent evaporates, the concentration of both the aldehyde and the base increases, exponentially increasing the rate of the 3rd-order Cannizzaro reaction (

    
    ).
    
  • The Fix:

    • Mandatory Acid Wash: Wash the organic layer with 1M HCl or saturated

      
      before drying and concentrating. Ensure the aqueous extract is neutral/acidic (pH 5-6).
      
    • Water Removal: Cannizzaro requires water (or an alcohol source). Dry thoroughly with

      
      .
      

Module 4: Validated Protocol (Selective Oxidation)

Reagents:

  • Benzyl Alcohol (10 mmol)

  • TEMPO (0.1 mmol, 1 mol%)

  • TCCA (Trichloroisocyanuric acid)

  • Solvent: DCM/Water (wet DCM)

Step-by-Step:

  • Dissolution: Dissolve Benzyl Alcohol and TEMPO in DCM (

    
    ).
    
  • Cooling: Cool to

    
    .
    
  • Addition: Add TCCA (3.4 mmol) in small portions over 15 minutes. Why? TCCA regenerates the oxoammonium species without requiring high pH.

  • Quench: Filter off the cyanuric acid byproduct. Wash filtrate with

    
     (to remove oxidants) and then 
    
    
    
    .
  • Result: High yield, negligible Cannizzaro byproducts due to lack of strong free base.

Summary Data: Impact of Base on Cannizzaro Rate

The following table summarizes the relationship between pH and reaction half-life (


) for the disproportionation of Benzaldehyde at 

.
ConditionpH EstimateCannizzaro RiskRelative Rate (Approx)Corrective Action
1M NaOH 14Critical 10,000xDilute immediately; Acid quench.
0.1M NaOH 13High100xUse controlled addition.

(Sat)
~11Moderate10xAcceptable for rapid hydrolysis.

(Sat)
~8.5Negligible 1x (Baseline)Ideal target for TEMPO oxidations.
Acidic Media <7None0N/A

References

  • Mechanistic Kinetics: Swain, C. G., et al. "Mechanism of the Cannizzaro Reaction." Journal of the American Chemical Society, vol. 101, no. 13, 1979, pp. 3576–3583.

  • TEMPO Oxidation Control: Anelli, P. L., et al. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes... Mediated by TEMPO." Journal of Organic Chemistry, vol. 52, no. 12, 1987, pp. 2559–2562.

  • Phase Transfer Catalysis: Starks, C. M., et al. Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall, 1994.
  • TCCA Protocol: De Luca, L., et al. "Trichloroisocyanuric Acid: A Safe and Efficient Oxidant." Organic Process Research & Development, vol. 10, no. 5, 2006.

Sources

Validation & Comparative

Predicted ¹H NMR Spectrum of 4-Bromo-2-(methylsulfanyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 4-Bromo-2-(methylsulfanyl)benzaldehyde

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose, offering profound insights into the molecular framework of organic compounds. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Bromo-2-(methylsulfanyl)benzaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis.

This document moves beyond a mere recitation of spectral data. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis against structurally related analogues. By understanding the electronic effects of the bromo, methylsulfanyl, and aldehyde substituents on the aromatic ring, we can predict and interpret the resulting spectrum with high fidelity. This guide will delve into the causality behind chemical shifts and coupling constants, providing a robust framework for spectral interpretation.

While a publicly available, fully assigned ¹H NMR spectrum for 4-Bromo-2-(methylsulfanyl)benzaldehyde is not readily found in the literature, we can predict its key features with a high degree of confidence based on established principles of NMR spectroscopy and data from analogous compounds.

The structure of 4-Bromo-2-(methylsulfanyl)benzaldehyde features three distinct types of protons: the aldehyde proton (-CHO), the methylsulfanyl protons (-SCH₃), and three aromatic protons on a 1,2,4-trisubstituted benzene ring.

  • Aldehyde Proton (-CHO): The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the electronegative oxygen atom of the carbonyl group. This proton typically appears as a singlet in the range of δ 9.5-10.5 ppm.[1][2]

  • Methylsulfanyl Protons (-SCH₃): The three protons of the methyl group attached to the sulfur atom will appear as a sharp singlet, as they are not coupled to any other protons. The sulfur atom is moderately electronegative, placing this signal typically in the range of δ 2.0-3.0 ppm.

  • Aromatic Protons (Ar-H): The three aromatic protons are in different chemical environments and will exhibit spin-spin coupling.

    • H-3: This proton is ortho to the electron-donating methylsulfanyl group and meta to the electron-withdrawing aldehyde and bromo groups. It is expected to be a doublet of doublets.

    • H-5: This proton is ortho to the bromo group and meta to the aldehyde and methylsulfanyl groups. It is also expected to be a doublet of doublets.

    • H-6: This proton is ortho to the aldehyde group and meta to the bromo and methylsulfanyl groups. It is expected to be a doublet.

The electron-withdrawing nature of the aldehyde and bromo groups will generally deshield the aromatic protons, shifting them downfield, while the electron-donating methylsulfanyl group will have a shielding effect.

Comparative ¹H NMR Data

To substantiate our predictions, we will compare the expected spectrum of 4-Bromo-2-(methylsulfanyl)benzaldehyde with the experimental data of benzaldehyde and 4-bromobenzaldehyde. This comparative approach allows for the dissection of individual substituent effects.

CompoundAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm)Multiplicity & Coupling Constants (J, Hz)Reference
Benzaldehyde ~10.0~7.87 (ortho), ~7.52 (meta), ~7.62 (para)m[3]
4-Bromobenzaldehyde ~9.97~7.92, ~7.74d, J = 8.4 Hz[4]
Predicted: 4-Bromo-2-(methylsulfanyl)benzaldehyde ~9.8-10.2~7.5-8.0See analysis below-

Detailed Spectral Analysis and Comparison

Aldehyde Proton

The aldehyde proton in benzaldehyde resonates at approximately δ 10.0 ppm.[3] In 4-bromobenzaldehyde, this shifts slightly to δ 9.97 ppm.[4] The introduction of the electron-withdrawing bromine atom at the para position has a minor effect on the aldehyde proton's chemical shift. For 4-Bromo-2-(methylsulfanyl)benzaldehyde, the presence of the ortho-methylsulfanyl group, which is electron-donating, may lead to a slight upfield shift compared to 4-bromobenzaldehyde. However, the overall electronic environment remains strongly deshielding, so the signal is still expected in the characteristic δ 9.8-10.2 ppm region.

Aromatic Protons: A Deeper Dive

The aromatic region of the spectrum provides the most detailed structural information.

  • Benzaldehyde: The five aromatic protons of benzaldehyde produce a complex multiplet between δ 7.5 and 8.0 ppm, with the ortho protons being the most deshielded due to their proximity to the aldehyde group.[3]

  • 4-Bromobenzaldehyde: The symmetry of this molecule simplifies the spectrum. The two protons ortho to the aldehyde (and meta to the bromine) appear as a doublet around δ 7.92 ppm, while the two protons meta to the aldehyde (and ortho to the bromine) are a doublet at δ 7.74 ppm. The coupling constant of J = 8.4 Hz is typical for ortho-coupling in aromatic systems.[4][5]

  • 4-Bromo-2-(methylsulfanyl)benzaldehyde (Predicted): The 1,2,4-substitution pattern will result in a more complex splitting pattern for the three aromatic protons.

    • H-6: Being ortho to the strongly electron-withdrawing aldehyde group, this proton is expected to be the most downfield of the aromatic signals. It will be split into a doublet by the adjacent H-5.

    • H-5: This proton is ortho to the bromine atom and will be split by both H-3 and H-6, likely resulting in a doublet of doublets.

    • H-3: This proton is ortho to the electron-donating methylsulfanyl group, which would shift it upfield relative to the other aromatic protons. It will be split by H-5 into a doublet.

The interplay of these electronic effects will determine the precise chemical shifts, but the splitting pattern is a direct consequence of the substitution pattern.

Visualizing Spin-Spin Coupling

The following diagram illustrates the predicted coupling relationships between the aromatic protons in 4-Bromo-2-(methylsulfanyl)benzaldehyde.

G cluster_ring Aromatic Ring Protons H3 H-3 H5 H-5 H3->H5 J (ortho) H6 H-6 H5->H6 J (meta)

Caption: Predicted spin-spin coupling for 4-Bromo-2-(methylsulfanyl)benzaldehyde.

Experimental Protocol: ¹H NMR Spectroscopy

To validate the predicted spectral data, the following experimental protocol for acquiring a high-resolution ¹H NMR spectrum is recommended.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-Bromo-2-(methylsulfanyl)benzaldehyde.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the lock signal or a reference peak.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.[6]

    • A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • The spectral width should be set to encompass all expected proton signals (typically 0-12 ppm).

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

    • Integrate all signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicity and measure the coupling constants for all split signals.

Workflow for NMR Spectroscopic Analysis

G A Sample Preparation (Dissolution in Deuterated Solvent) B Instrument Setup (Locking and Shimming) A->B C Data Acquisition (Acquire FID) B->C D Data Processing (Fourier Transform, Phasing, Calibration) C->D E Spectral Analysis (Chemical Shifts, Integration, Coupling Constants) D->E F Structure Elucidation E->F

Caption: Standard workflow for NMR spectroscopic analysis.

Conclusion

The ¹H NMR spectrum of 4-Bromo-2-(methylsulfanyl)benzaldehyde is predicted to exhibit characteristic signals for the aldehyde, methylsulfanyl, and aromatic protons. Through a comparative analysis with benzaldehyde and 4-bromobenzaldehyde, we can confidently assign the expected chemical shifts and splitting patterns, providing a powerful tool for the structural verification of this compound. The electron-withdrawing effects of the aldehyde and bromo groups, combined with the electron-donating nature of the methylsulfanyl group, create a unique spectral fingerprint. The experimental protocol outlined provides a robust method for obtaining high-quality data to confirm these predictions. This guide serves as a comprehensive resource for researchers, enabling them to approach the spectral analysis of this and similar molecules with expertise and confidence.

References

  • Moura, A. F., Tormena, C. F., & Stefani, H. A. (2019). ¹JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega, 4(1), 1937-1943. Available at: [Link]

  • SpectraBase. (n.d.). 4-Bromobenzaldehyde - Optional[¹H NMR] - Spectrum. Available at: [Link]

  • Baiwir, M., Llabres, G., Piette, J. L., & Christiaens, L. (1974). N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Molecular Physics, 27(6), 1727-1735. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). proton ¹H NMR spectrum of benzaldehyde C₆H₅CHO. Available at: [Link]

  • ACD/Labs. (2010). ¹H NMR spectrum of 4-bromobenzaldehyde. Available at: [Link]

  • PubChem. (n.d.). 4-Bromobenzaldehyde. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of the p-benzaldehyde sample in DMSO-d₆ recorded at 60 MHz. Available at: [Link]

  • Supporting Information. (n.d.). NMR Spectra. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Data. Available at: [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Spectroscopy Tutorial: Examples. Available at: [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectral data: the chemical shift values (δH, ppm).... Available at: [Link]

  • PubChemLite. (n.d.). 4-bromo-2-(methylsulfanyl)benzaldehyde (C₈H₇BrOS). Available at: [Link]

  • PubChem. (n.d.). 2-(Methylthio)benzaldehyde. Available at: [Link]

  • Oregon State University. (2022). ¹H NMR Chemical Shift. Available at: [Link]

  • Organic Chemistry Data. (n.d.). ¹H NMR Coupling Constants. Available at: [Link]

  • Modgraph. (2006). ¹H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Available at: [Link]

Sources

13C NMR chemical shifts for 4-Bromo-2-(methylsulfanyl)benzaldehyde

Technical Guide: C NMR Characterization of 4-Bromo-2-(methylsulfanyl)benzaldehyde

CAS Registry Number: 918350-11-5 Formula: C


Molecular Weight:1

Executive Summary & Application Context

4-Bromo-2-(methylsulfanyl)benzaldehyde is a critical thioether scaffold used primarily in the synthesis of fused heterocycles (e.g., benzothiophenes) and as an electrophile in Suzuki-Miyaura cross-coupling reactions.

This guide provides a structural analysis of the molecule's

4-Bromo-2-fluorobenzaldehyde

Key Analytical Insight: The diagnostic utility of this molecule lies in the distinct separation of the thiomethyl carbon (~16 ppm) and the heavy-atom shielded C4-Bromine signal , which prevents overlap with the aromatic C-H signals common in crude reaction mixtures.

Structural Assignment & Logic

The chemical shifts below are derived from a comparative analysis of experimental data for 2-(methylthio)benzaldehyde and 4-bromobenzaldehyde.

Predicted vs. Reference Chemical Shifts (CDCl )
Carbon PositionAssignmentTarget: 4-Bromo-2-(SMe) (ppm)*Alt: 4-Bromo-2-Fluoro (ppm)**Signal Type
C=O Aldehyde Carbon190.5 – 191.5 187.5 (d)Quaternary (Deshielded)
C2 C -SMe (Ipso)143.0 – 145.0 164.5 (d, J~260Hz)Quaternary
C1 C -CHO (Ipso)133.0 – 135.0 123.5 (d)Quaternary
C4 C -Br (Ipso)129.0 – 130.5 130.8 (d)Quaternary (Shielded)
C6 Aromatic C -H130.0 – 132.0 129.5Methine
C3 Aromatic C -H125.0 – 127.0 120.5 (d)Methine
C5 Aromatic C -H128.0 – 129.5 127.8Methine
S-CH

Thiomethyl15.5 – 17.0 N/AMethyl

*Values calculated based on substituent additivity rules derived from 2-(methylthio)benzaldehyde experimental data. **Experimental values for the fluoro-analog (CAS 57848-46-1).

Mechanistic Explanation of Shifts
  • The Heavy Atom Effect (C4): Unlike electronegative atoms (O, Cl) that deshield the ipso carbon, Bromine (and Iodine) induces a "heavy atom effect." The large electron cloud provides diamagnetic shielding, pushing the C4 signal upfield (~129 ppm), often burying it amongst unsubstituted aromatic carbons.

  • The Thioether Influence (C2): The SMe group exerts a weak inductive withdrawal (-I) but a strong resonance donation (+M). However, in the ground state

    
    C NMR, the desheilding effect on the attached carbon (C2) is significant, resonating near 144 ppm, distinct from the C-F doublet observed in the fluoro-analog.
    
  • Aldehyde Anisotropy: The carbonyl carbon is the most deshielded signal (>190 ppm). Its position is relatively insensitive to the Br-substitution but sensitive to the ortho-SMe group due to steric twisting of the carbonyl out of the aromatic plane.

Visualization: Structural Numbering & Workflow

Molecular Structure & Numbering Logic

Figure 1: Carbon numbering scheme corresponding to the chemical shift table. Note the high-contrast nodes indicating diagnostic quaternary carbons.

Assignment Workflow (Decision Tree)

Assignment_WorkflowStartStart: Acquire 13C {1H} NMRCheckCHOCheck > 190 ppm?Start->CheckCHOCheckAliphaticCheck 10-20 ppm?Start->CheckAliphaticAromaticRegionAnalyze 120-150 ppmStart->AromaticRegionResultCHOSignal Present:Aldehyde ConfirmedCheckCHO->ResultCHOYesResultSMeSignal ~16 ppm:S-Me ConfirmedCheckAliphatic->ResultSMeYesQuaternaryCheckDEPT-135 / APT ExperimentAromaticRegion->QuaternaryCheckAssignC4Quaternary Signal~129 ppm (Shielded)QuaternaryCheck->AssignC4Phase: QuaternaryAssignC2Quaternary Signal~144 ppm (Deshielded)QuaternaryCheck->AssignC2Phase: Quaternary

Figure 2: Step-by-step logic for confirming structure using 1D and DEPT NMR experiments.

Experimental Protocol: Sample Preparation

To ensure the reproducibility of the shifts listed above, follow this preparation protocol. The choice of solvent significantly affects the chemical shift of the carbonyl carbon.

Materials:
  • Solvent: Chloroform-d (CDCl

    
    ) with 0.03% v/v TMS (Tetramethylsilane).
    
    • Why: CDCl

      
       minimizes hydrogen bonding with the aldehyde oxygen compared to DMSO-d
      
      
      , providing sharper peaks and standard shifts.
  • Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).

  • Mass: 15–20 mg of analyte (for adequate S/N ratio on

    
    C).
    
Workflow:
  • Dissolution: Weigh 20 mg of 4-Bromo-2-(methylsulfanyl)benzaldehyde into a vial. Add 0.6 mL CDCl

    
    . Vortex until fully dissolved.
    
    • Critical Check: Ensure the solution is clear. Suspension particles will broaden the lines.

  • Filtration (Optional): If the sample is synthesized in-house and contains inorganic salts (e.g., KBr from alkylation), filter through a small plug of cotton wool into the NMR tube.

  • Acquisition Parameters (Standard 400 MHz Instrument):

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Scans (NS): Minimum 512 scans (due to lower sensitivity of quaternary carbons C1, C2, C4).

    • Relaxation Delay (D1): Set to 2.0 seconds to allow relaxation of quaternary carbons.

Comparative Performance Analysis

When selecting between the 2-SMe (Target) and 2-F (Alternative) scaffolds for drug discovery, the NMR profile serves as a quality control checkpoint.

Comparison: Target vs. Fluorinated Alternative
Feature4-Bromo-2-(methylsulfanyl)benzaldehyde4-Bromo-2-fluorobenzaldehyde
Spectral Complexity Low. Singlets for all carbons (decoupled).[2]High. C-F coupling splits signals into doublets (

Hz).
Diagnostic Marker S-Me peak at ~16 ppm. Clear region.C-F Splitting. Requires calculation of coupling constants.
Reaction Monitoring Easy to monitor disappearance of S-Me peak if cleaved.Difficult to monitor defluorination by

C alone.
Stability Susceptible to oxidation (sulfoxide formation).Highly stable to oxidation.

Scientist's Note: If your spectrum shows a new peak around 40-50 ppm , your sample has likely oxidized to the sulfoxide (S=O) or sulfone derivative. The S-Me peak in the sulfide (target) is strictly upfield (~16 ppm).

References

  • Experimental Reference for 4-(methylthio)benzaldehyde: Royal Society of Chemistry. (2011).[3][4] Supplementary Material for Chemical Communications: Copper-Mediated Methylthiolation. Retrieved from [Link] (Provides the base chemical shifts for the methylthio-benzaldehyde scaffold used for calculation).

  • General Reference for Substituent Effects (Heavy Atom Effect): Reich, H. J. (2022). 13C NMR Chemical Shifts - Benzene Derivatives. University of Wisconsin-Madison / ACS Division of Organic Chemistry.[5] Retrieved from [Link] (Authoritative source for additivity rules and heavy atom shielding effects).

  • PubChem Compound Summary: National Center for Biotechnology Information. (2024).[3] PubChem Compound Summary for CID 286443, 2-(Methylthio)benzaldehyde. Retrieved from [Link] (Used to verify structural isomers and synonyms).

Spectroscopic Discrimination of Aldehyde and Thioether Moieties: A Comparative FTIR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Loud" vs. The "Silent"

In drug development, distinguishing between reactive electrophiles (aldehydes) and stable linkers (thioethers/sulfides) is critical. Aldehydes are often toxic metabolites or reactive intermediates, while thioethers are fundamental to antibody-drug conjugates (ADCs) and stable drug scaffolds.

From a vibrational spectroscopy standpoint, this comparison represents a dichotomy of signal intensity:

  • Aldehydes are spectroscopically "loud," possessing a unique, self-validating spectral fingerprint due to Fermi resonance.[1]

  • Thioethers are spectroscopically "silent" or "obscured" in FTIR, often requiring secondary validation or alternative scattering techniques (Raman).

This guide provides the mechanistic grounding, characteristic frequencies, and self-validating protocols to confidently identify these functional groups.

The Aldehyde Signature: A Quantum Mechanical "Accident"

Identifying an aldehyde is rarely about a single peak; it is about recognizing a specific coupling phenomenon known as Fermi Resonance .

The Mechanism

In a typical C-H bond, we expect a single stretching vibration. However, in aldehydes, the fundamental C-H stretch (usually ~2800 cm⁻¹) is energetically similar to the first overtone of the C-H bending vibration (


).

Because these two energy states have the same symmetry and similar energies, they mix quantum mechanically. The result is not one peak, but a doublet —one shifted up and one shifted down.

  • High Frequency Peak:

    
     (Often buried by alkyl C-H stretches).
    
  • Low Frequency Peak:

    
     (The "Golden Window").
    

Expert Insight: The peak at 2720 cm⁻¹ is the most reliable diagnostic because the 2820 cm⁻¹ peak is frequently obscured by the massive C-H stretching envelop of the molecule's carbon backbone. If you see a carbonyl peak (


) without the 2720 cm⁻¹ shoulder, it is likely a ketone or ester, not an aldehyde.
Aldehyde Characteristic Table
Vibration ModeFrequency (cm⁻¹)IntensityNotes
C-H Stretch (Fermi 1) 2830 – 2810MediumOften obscured by

C-H stretches.
C-H Stretch (Fermi 2) 2730 – 2710MediumDiagnostic. The "isolated" peak.
C=O Stretch (Saturated) 1740 – 1720StrongSharp band.
C=O Stretch (Conjugated) 1710 – 1685StrongShifts lower due to resonance (e.g., Benzaldehyde).

The Thioether Challenge: The Dipole Problem

Thioethers (R-S-R') present a significant challenge in FTIR because the C-S bond is not highly polar. Vibrational spectroscopy rules dictate that for a mode to be IR active, there must be a change in the dipole moment .

  • FTIR Limitation: The C-S stretch causes a minimal change in dipole moment, resulting in weak to non-existent absorption bands in the 600–700 cm⁻¹ region.

  • Interference: This "fingerprint" region is crowded with aromatic ring bends and solvent peaks.

The Raman Alternative

While weak in FTIR, the C-S bond is highly polarizable . This makes it a strong scatterer in Raman spectroscopy . If your lab possesses a Raman microscope (785 nm or 532 nm excitation), this is the preferred method for thioether confirmation.

Thioether Characteristic Table (FTIR vs. Raman)
Vibration ModeFTIR Frequency (cm⁻¹)FTIR IntensityRaman IntensityNotes
C-S Stretch (Aliphatic) 700 – 600Weak/Very Weak Strong Hard to see in FTIR if molecule is large.
C-S Stretch (Aromatic) 1090 – 1080WeakMediumOften confused with in-plane C-H bends.
C-S-C Bending < 400N/A (Cutoff)StrongUsually below standard FTIR detector range.

Experimental Protocols & Validation

To ensure scientific integrity, we use Self-Validating Protocols . Do not rely on a single spectrum; use chemical logic to confirm your assignment.

Protocol A: The "Oxidative Shift" (For Thioethers)

Since the C-S stretch is weak, we validate its presence by chemically converting it into a Sulfone (R-SO₂-R') . Sulfones have massive dipole moments and show two distinct, strong bands.

Method:

  • Baseline Scan: Collect FTIR spectrum of the unknown sample.

  • Micro-Oxidation: In a small vial, dissolve 10 mg of sample in DCM. Add 2 drops of 30%

    
     and 1 drop of acetic acid. Shake for 5 minutes.
    
  • Dry & Rescan: Evaporate solvent on the ATR crystal and scan.

  • Validation: Look for the emergence of two strong peaks:

    • 
       1300 cm⁻¹  (Asymmetric 
      
      
      
      stretch)
    • 
       1150 cm⁻¹  (Symmetric 
      
      
      
      stretch)
    • If these appear, the precursor was a thioether.

Protocol B: Sample Preparation (ATR Considerations)
  • Aldehydes: Standard Diamond ATR is acceptable. Ensure the crystal is clean to avoid "ghost" peaks in the C-H region.

  • Thioethers: Avoid Germanium (Ge) crystals if possible for trace analysis, as their lower throughput can bury the weak C-S signal. Diamond or ZnSe are preferred, but transmission mode (KBr pellet) is the "Gold Standard" for thioethers to maximize path length and signal intensity.

Visualizing the Logic

The following diagrams illustrate the decision-making process and the quantum mechanical mechanism described above.

Diagram 1: Aldehyde Identification Logic

AldehydeLogic Start Unknown Sample Spectrum CheckCO Check 1700-1750 cm⁻¹ (Strong Peak?) Start->CheckCO NoCO Not an Aldehyde (Alcohol, Ether, Amine) CheckCO->NoCO No YesCO Carbonyl Present (Ketone, Ester, Acid, Aldehyde) CheckCO->YesCO Yes CheckFermi Check 2700-2750 cm⁻¹ (Distinct Shoulder/Peak?) YesCO->CheckFermi FermiYes ALDEHYDE CONFIRMED (Fermi Doublet Present) CheckFermi->FermiYes Yes (2720 cm⁻¹) FermiNo Check O-H Region (Broad 2500-3300?) CheckFermi->FermiNo No Acid Carboxylic Acid FermiNo->Acid Yes Ketone Ketone or Ester FermiNo->Ketone No

Caption: Logical workflow for isolating the aldehyde functional group using the Fermi Resonance doublet as the primary discriminator.

Diagram 2: Thioether Validation Workflow

ThioetherValidation Sample Suspected Thioether (Weak/No Signal at 600-700 cm⁻¹) Choice Select Validation Path Sample->Choice Raman Raman Spectroscopy (785nm / 532nm) Choice->Raman Instrument Available Oxidation Chemical Oxidation (H₂O₂ + AcOH) Choice->Oxidation Wet Lab Only RamanResult Strong Peak @ 600-700 cm⁻¹ (Polarizable C-S bond) Raman->RamanResult FTIR_Rescan FTIR Rescan Oxidation->FTIR_Rescan SulfonePeaks New Strong Peaks? 1300 cm⁻¹ & 1150 cm⁻¹ FTIR_Rescan->SulfonePeaks

Caption: Validation strategy for thioethers. Direct detection via Raman is preferred; oxidative conversion to sulfone is the FTIR-only alternative.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (The authoritative text on Fermi resonance mechanisms).
  • NIST Chemistry WebBook. (n.d.). Infrared Spectra of Benzaldehyde and Thioanisole. National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[2] Wiley. (Detailed tabulation of C-S and C=O frequencies).

  • Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.[2] (Source for Raman vs. FTIR intensity comparisons for sulfides).

  • Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290.

Sources

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Bromo-2-(methylthio)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Mass spectrometry (MS) stands as an indispensable tool in this endeavor, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth technical exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Bromo-2-(methylthio)benzaldehyde. By dissecting the fragmentation of this molecule and comparing it to structurally related analogues, we aim to provide a robust framework for its unambiguous identification and characterization.

Introduction: The Structural Significance of 4-Bromo-2-(methylthio)benzaldehyde

4-Bromo-2-(methylthio)benzaldehyde is a substituted aromatic aldehyde featuring three key functional groups that dictate its fragmentation behavior: a bromine atom, a methylthio ether group, and an aldehyde function. The interplay of these groups under the high-energy conditions of electron ionization mass spectrometry results in a unique fragmentation fingerprint. Understanding this pattern is not merely an academic exercise; it is critical for confirming the identity of synthesized compounds, identifying impurities, and elucidating the structures of related molecules in complex matrices.

Predicted Fragmentation Pattern of 4-Bromo-2-(methylthio)benzaldehyde

The molecular weight of 4-Bromo-2-(methylthio)benzaldehyde is 230.98 g/mol (for ⁷⁹Br) and 232.98 g/mol (for ⁸¹Br). Upon electron ionization, the molecule will lose an electron to form the molecular ion, [C₈H₇BrOS]⁺˙. Due to the near-equal natural abundance of the bromine isotopes ⁷⁹Br and ⁸¹Br, the molecular ion will appear as a characteristic pair of peaks (M⁺˙ and M+2⁺˙) of roughly equal intensity.[1][2][3]

The subsequent fragmentation is governed by the relative stabilities of the resulting ions and neutral losses. The primary fragmentation pathways are predicted to involve:

  • α-Cleavage at the Aldehyde: A common fragmentation for aromatic aldehydes is the loss of a hydrogen radical (H•) to form a stable acylium ion.[4][5] This would result in a fragment at m/z 229/231.

  • Loss of the Aldehyde Group: Cleavage of the bond between the aromatic ring and the carbonyl group can lead to the loss of a formyl radical (•CHO), yielding an ion at m/z 201/203.

  • Cleavage of the Thioether Group: The C-S bonds in the methylthio group are susceptible to cleavage. Loss of a methyl radical (•CH₃) would produce an ion at m/z 215/217.

  • Loss of a Bromine Radical: The C-Br bond can cleave, leading to the loss of a bromine radical (•Br). This would result in an ion at m/z 151.[6][7]

  • Secondary Fragmentations: The initial fragment ions can undergo further fragmentation. For instance, the ion at m/z 201/203 could lose a methyl radical to form an ion at m/z 186/188.

The following diagram illustrates the predicted primary fragmentation pathways of 4-Bromo-2-(methylthio)benzaldehyde.

fragmentation_pathway cluster_frags Primary Fragments M [C₈H₇BrOS]⁺˙ m/z 230/232 (Molecular Ion) F1 [C₈H₆BrOS]⁺ m/z 229/231 M->F1 - •H F2 [C₇H₄BrS]⁺ m/z 201/203 M->F2 - •CHO F3 [C₇H₇BrO]⁺˙ m/z 215/217 M->F3 - •CH₃ F4 [C₈H₇OS]⁺ m/z 151 M->F4 - •Br

Caption: Predicted primary fragmentation pathways of 4-Bromo-2-(methylthio)benzaldehyde.

Comparative Fragmentation Analysis: Learning from Analogs

To build confidence in our predicted fragmentation pattern, it is instructive to compare it with the known mass spectra of structurally similar compounds. We will consider 4-bromobenzaldehyde and 4-(methylthio)benzaldehyde, for which experimental data is available from the NIST Mass Spectrometry Data Center.[8][9]

4-Bromobenzaldehyde

The mass spectrum of 4-bromobenzaldehyde is dominated by the molecular ion peak at m/z 184/186, which is also the base peak.[8][10] This indicates the relative stability of the aromatic system. Significant fragments are observed at:

  • m/z 183/185 ([M-H]⁺): Loss of a hydrogen radical from the aldehyde group.

  • m/z 155/157 ([M-CHO]⁺): Loss of the formyl radical.

  • m/z 76 ([C₆H₄]⁺˙): Loss of both bromine and the formyl group.

The prominent loss of the hydrogen and formyl radicals from 4-bromobenzaldehyde strongly supports the prediction of similar fragmentation pathways for 4-Bromo-2-(methylthio)benzaldehyde.

4-(Methylthio)benzaldehyde

The mass spectrum of 4-(methylthio)benzaldehyde shows a strong molecular ion peak at m/z 152.[9][11] Key fragments include:

  • m/z 151 ([M-H]⁺): Loss of a hydrogen radical.

  • m/z 137 ([M-CH₃]⁺): Loss of a methyl radical from the thioether.

  • m/z 123 ([M-CHO]⁺): Loss of the formyl radical.

  • m/z 108 ([M-CH₃-CHO]⁺): Subsequent loss of a methyl radical and a formyl group.

The observed loss of a methyl radical from the thioether in 4-(methylthio)benzaldehyde validates our prediction of a similar fragmentation for our target molecule.

Data Summary and Comparison

The table below summarizes the key predicted fragments for 4-Bromo-2-(methylthio)benzaldehyde and the observed fragments for the two reference compounds.

m/z (Predicted for Target) Proposed Fragment Ion Corresponding Fragment in 4-Bromobenzaldehyde (m/z) Corresponding Fragment in 4-(Methylthio)benzaldehyde (m/z) Fragmentation Pathway
230/232[C₈H₇BrOS]⁺˙184/186152Molecular Ion
229/231[C₈H₆BrOS]⁺183/185151Loss of •H
215/217[C₇H₄BrOS]⁺-137Loss of •CH₃
201/203[C₇H₄BrS]⁺155/157123Loss of •CHO
151[C₈H₇OS]⁺--Loss of •Br
122[C₇H₄S]⁺˙-108Loss of •Br and •CHO

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Sample Preparation:

  • Dissolve approximately 1 mg of 4-Bromo-2-(methylthio)benzaldehyde in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the solution to ensure complete dissolution.

GC Conditions:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

  • Scan Rate: 2 scans/second

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

The following diagram outlines the general workflow for the proposed GC-MS experiment.

gcms_workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis A Dissolve Sample in Solvent B Vortex to Mix A->B C Inject Sample B->C D Separation on Column C->D E Ionization (EI, 70 eV) D->E F Mass Analysis E->F G Detection F->G H Generate Mass Spectrum G->H I Interpret Fragmentation Pattern H->I

Caption: General workflow for GC-MS analysis of 4-Bromo-2-(methylthio)benzaldehyde.

Conclusion: A Predictive and Comparative Approach

References

  • Steen, H., & Mann, M. (2001). A new fragmentation mode of peptides: thio-ether bonds in the side-chain of peptides are cleaved under low energy MS/MS conditions. Journal of the American Society for Mass Spectrometry, 12(3), 228–232.
  • Oberth, C. H., & Jones, A. D. (1997). Fragmentation of protonated thioether conjugates of acrolein using low collision energies. Journal of the American Society for Mass Spectrometry, 8(7), 737-745.
  • Koehnke, J., et al. (2016). Proposed mechanism for Cα-thioether bond breakage during LC-MS/MS analysis.
  • University of Arizona. (n.d.).
  • BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
  • Bowie, J. H., et al. (1967). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. Journal of the Chemical Society B: Physical Organic, 785-791.
  • Keyes, B. G., & Harrison, A. G. (1968). Mass Spectra of Aliphatic Thiols and Sulfides. Analytical Chemistry, 40(13), 2055-2057.
  • PubChem. (n.d.). 4-(Methylthio)benzaldehyde.
  • BenchChem. (2025). In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzaldehyde, 4-bromo-, hydrazone. BenchChem.
  • Gouteux, B., et al. (2014).
  • BenchChem. (2025).
  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.
  • Chemistry LibreTexts. (2023).
  • Schymanski, E. L., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Critical Reviews in Analytical Chemistry, 49(2), 154-183.
  • Chemistry Stack Exchange. (2016). EI-MS: M-28 peak in aldehydes.
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • ResearchGate. (n.d.). Synthesis of 4‐(methylthio)benzaldehyde derived Schiff base....
  • NIST. (n.d.). Benzaldehyde, 4-bromo-. NIST WebBook.
  • eGyanKosh. (n.d.).
  • Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 4-(S-Acetylthio)benzaldehyde. BenchChem.
  • Science Ready. (n.d.).
  • Growing Science. (2015). Current Chemistry Letters Schiff bases of 4-(methylthio)
  • NIST. (n.d.). Benzaldehyde, 4-bromo-. NIST WebBook, SRD 69.
  • NIST. (n.d.). Benzaldehyde, 4-(methylthio)-. NIST WebBook, SRD 69.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-(methylthio)benzaldehyde.

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A Comparative Guide to the UV-Vis Absorption Spectra of Sulfur-Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, a deep understanding of the electronic properties of substituted aromatic compounds is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy provides a powerful, accessible technique to probe these properties by examining the electronic transitions within a molecule. This guide offers an in-depth comparison of the UV-Vis absorption spectra of sulfur-substituted benzaldehydes, focusing on how the nature and position of the sulfur-containing group influence the spectral characteristics. We will explore the underlying electronic principles, provide comparative data, and detail the experimental protocols necessary for accurate and reproducible measurements.

The Electronic Landscape of Benzaldehyde: A Primer

The UV-Vis spectrum of benzaldehyde, our parent compound, is characterized by two main absorption bands arising from the promotion of electrons from lower energy molecular orbitals (MOs) to higher energy MOs. These are:

  • π→π* Transition: This is a high-intensity absorption, typically occurring at shorter wavelengths (around 240-250 nm), corresponding to the excitation of an electron from a bonding π orbital to an antibonding π* orbital. This transition involves the entire conjugated system of the benzene ring and the carbonyl group.

  • n→π* Transition: This is a lower-intensity, "forbidden" transition that appears at longer wavelengths (around 280-320 nm). It involves the excitation of a non-bonding (n) electron from one of the lone pairs on the carbonyl oxygen atom to an antibonding π* orbital of the carbonyl group.

The introduction of a substituent onto the benzene ring can significantly alter the energies of these transitions, leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).

The Influence of Sulfur: An Auxochromic Powerhouse

Sulfur-containing substituents, such as the thiol (-SH) and methylthio (-SCH3) groups, act as powerful auxochromes . An auxochrome is a group that, when attached to a chromophore (the light-absorbing part of the molecule, in this case, the benzaldehyde system), modifies the λmax and ε.

The sulfur atom, with its lone pairs of electrons, can participate in the π-system of the benzene ring through resonance. This has two primary effects:

  • Extension of Conjugation: The lone pairs on the sulfur atom can be delocalized into the aromatic ring, effectively extending the conjugated system. This increased delocalization lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, less energy is required to excite an electron, resulting in a bathochromic shift (a shift to longer wavelengths) of the π→π* transition.

  • Introduction of New Transitions: The lone pairs on the sulfur atom can also give rise to their own n→π* transitions, although these are often masked by the more intense π→π* bands of the aromatic system.

The position of the sulfur substituent (ortho, meta, or para relative to the aldehyde group) is critical in determining the extent of these effects.

Comparative Analysis of Sulfur-Substituted Benzaldehydes

Mercaptobenzaldehydes (-SH)

The thiol group is an electron-donating group. Its effect on the UV-Vis spectrum is most pronounced when it is in a position to directly conjugate with the electron-withdrawing aldehyde group.

  • 4-Mercaptobenzaldehyde (para-): In the para position, the thiol group can fully participate in resonance with the carbonyl group through the benzene ring. This strong electronic communication leads to a significant bathochromic shift of the main π→π* absorption band compared to benzaldehyde.

  • 2-Mercaptobenzaldehyde (ortho-): The ortho isomer also allows for resonance between the thiol and aldehyde groups. However, steric hindrance between the adjacent substituents can disrupt the planarity of the molecule, slightly impeding optimal conjugation. This may result in a slightly smaller bathochromic shift compared to the para isomer. Additionally, the potential for intramolecular hydrogen bonding between the thiol hydrogen and the carbonyl oxygen can influence the electronic environment and, consequently, the absorption spectrum.

  • 3-Mercaptobenzaldehyde (meta-): In the meta position, the thiol group cannot directly conjugate with the aldehyde group through resonance. Its influence is primarily through an inductive effect, which is weaker. Therefore, the bathochromic shift for the meta isomer is expected to be significantly less pronounced than for the ortho and para isomers.

Methylthiobenzaldehydes (-SCH3)

The methylthio group is also an electron-donating group, similar to the thiol group, but with the hydrogen of the thiol replaced by a methyl group.

  • 4-(Methylthio)benzaldehyde (para-): Similar to its mercapto counterpart, the para-methylthio substituent strongly conjugates with the aldehyde group, causing a significant bathochromic shift in the π→π* transition.

  • 2-(Methylthio)benzaldehyde (ortho-): The ortho-methylthio group also donates electron density into the ring. However, the bulkier methyl group can cause more significant steric hindrance with the aldehyde group compared to the hydrogen of the thiol group in 2-mercaptobenzaldehyde. This increased steric strain can force the aldehyde or methylthio group out of the plane of the benzene ring, reducing the extent of conjugation and potentially leading to a smaller bathochromic shift than observed for the para isomer.

  • 3-(Methylthio)benzaldehyde (meta-): As with the meta-mercapto isomer, the meta-methylthio group exerts a weaker influence on the spectrum due to the lack of direct resonance with the aldehyde. A smaller bathochromic shift is anticipated compared to the ortho and para isomers.

Summary of Expected Spectral Data

The following table summarizes the anticipated UV-Vis absorption characteristics for the sulfur-substituted benzaldehydes in a non-polar solvent like cyclohexane or hexane. It is important to note that precise values can vary depending on the solvent and experimental conditions.

CompoundSubstituentPositionExpected λmax (π→π*) (nm)Expected Molar Absorptivity (ε)Rationale for Spectral Shift
Benzaldehyde-H-~244ModerateReference compound.
Mercaptobenzaldehydes
2-Mercaptobenzaldehyde-SHortho~250 - 260HighBathochromic shift due to resonance; possible influence of steric effects and intramolecular H-bonding.
3-Mercaptobenzaldehyde-SHmeta~245 - 250ModerateMinor bathochromic shift, primarily due to inductive effects.
4-Mercaptobenzaldehyde-SHpara~260 - 270HighStrong bathochromic shift due to extended conjugation.
Methylthiobenzaldehydes
2-(Methylthio)benzaldehyde-SCH3ortho~255 - 265HighBathochromic shift from resonance, potentially reduced by steric hindrance from the methyl group.
3-(Methylthio)benzaldehyde-SCH3meta~248 - 253ModerateMinor bathochromic shift, mainly inductive.
4-(Methylthio)benzaldehyde-SCH3para~265 - 275HighSignificant bathochromic shift due to strong resonance interaction.

Note: The λmax values for the n→π* transitions are generally harder to predict and are often observed as a shoulder on the more intense π→π* band. They are expected to also undergo shifts, but these are typically less pronounced.

The Role of the Solvent: Solvatochromism

The choice of solvent can have a noticeable effect on the UV-Vis spectrum, a phenomenon known as solvatochromism .[1] Polar solvents can stabilize the polar excited state of the π→π* transition more than the ground state, leading to a small bathochromic shift. Conversely, for n→π* transitions, polar solvents can form hydrogen bonds with the non-bonding electrons on the carbonyl oxygen, lowering the energy of the ground state and thus increasing the energy of the transition. This results in a hypsochromic shift (a shift to shorter wavelengths) for the n→π* band in polar solvents. When comparing the spectra of sulfur-substituted benzaldehydes, it is crucial to use the same solvent for all measurements to ensure a valid comparison.

Experimental Protocol for UV-Vis Analysis

To obtain reliable and comparable UV-Vis absorption spectra for these compounds, the following experimental workflow is recommended.

Materials and Instrumentation
  • Analytes: 2-, 3-, and 4-mercaptobenzaldehyde; 2-, 3-, and 4-(methylthio)benzaldehyde.

  • Solvent: Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile). The choice of solvent should be based on the solubility of the analytes and the desired information (e.g., a non-polar solvent to minimize solvent-solute interactions or a polar solvent to study solvatochromic effects).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Workflow Diagram

UV_Vis_Workflow A Prepare Stock Solutions (e.g., 1 mM in chosen solvent) B Prepare a Series of Dilutions (e.g., 1-20 µM) A->B E Record Spectra of Dilutions B->E C Set Spectrophotometer Parameters (Wavelength range, scan speed, etc.) D Record Baseline (Cuvette with pure solvent) C->D D->E F Identify λmax E->F G Plot Absorbance vs. Concentration (at λmax) E->G F->G H Determine Molar Absorptivity (ε) (from the slope of the Beer-Lambert plot) G->H

Caption: Experimental workflow for obtaining UV-Vis absorption data.

Step-by-Step Methodology
  • Solution Preparation:

    • Prepare a stock solution of each sulfur-substituted benzaldehyde in the chosen spectroscopic grade solvent at a concentration of approximately 1 mM.

    • From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance in the optimal range of 0.2-0.8. A typical starting concentration for analysis is around 10 µM.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range (e.g., 200-400 nm).

    • Select an appropriate scan speed and data interval.

  • Baseline Correction:

    • Fill a quartz cuvette with the pure solvent.

    • Place the cuvette in both the sample and reference holders and run a baseline scan. This will subtract any absorbance from the solvent and the cuvette itself.

  • Sample Measurement:

    • Rinse a quartz cuvette with a small amount of the sample solution and then fill it.

    • Place the sample cuvette in the sample holder and the cuvette with pure solvent in the reference holder.

    • Record the absorption spectrum.

  • Data Analysis:

    • From the spectrum, determine the wavelength of maximum absorbance (λmax).

    • To determine the molar absorptivity (ε), prepare a series of at least five concentrations of the analyte.

    • Measure the absorbance of each solution at the determined λmax.

    • Plot absorbance versus concentration. According to the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration), the slope of this line will be the molar absorptivity.

Mechanistic Insights: The Role of Sulfur's Orbitals

The observed spectral shifts can be rationalized by considering the interaction of the sulfur atom's orbitals with the benzaldehyde π-system.

Electronic_Transitions cluster_ground Ground State Orbitals cluster_excited Excited State Orbitals pi π (HOMO) pi_star π* (LUMO) pi->pi_star π→π* transition (High intensity, ~250-280 nm) n_O n (Oxygen lone pair) n_O->pi_star n→π* transition (Low intensity, ~300-340 nm) n_S n (Sulfur lone pair) n_S->pi_star n→π* transition (Sulfur) (Contributes to absorption)

Caption: Key electronic transitions in sulfur-substituted benzaldehydes.

The lone pair electrons on the sulfur atom reside in a p-orbital that can overlap with the π-system of the benzene ring. This interaction raises the energy of the HOMO (which has significant contribution from the sulfur p-orbital) and has a smaller effect on the LUMO. This narrowing of the HOMO-LUMO gap is the primary reason for the bathochromic shift observed in the π→π* transition.

In the para and ortho positions, this resonance interaction is direct and strong. In the meta position, the sulfur lone pair cannot directly conjugate with the electron-withdrawing aldehyde group, and its influence is primarily through the weaker inductive effect, resulting in a much smaller spectral shift.

Conclusion

The UV-Vis absorption spectra of sulfur-substituted benzaldehydes are highly sensitive to the nature and position of the sulfur-containing substituent. The electron-donating thiol and methylthio groups act as strong auxochromes, causing significant bathochromic shifts in the main π→π* absorption band, particularly when located in the ortho or para positions which allow for direct resonance with the aldehyde group. These spectral shifts provide valuable insights into the electronic structure and extent of conjugation within these molecules. By following standardized experimental protocols, researchers can leverage UV-Vis spectroscopy as a rapid and reliable tool for the characterization and comparison of these and other substituted aromatic compounds in the pursuit of novel pharmaceuticals and materials.

References

  • Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4269-4278. [Link][2][3][4][5]

  • Shimadzu Corporation. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link][6][7]

  • Reichardt, C. (2003). Solvatochromism. In Solvents and Solvent Effects in Organic Chemistry (pp. 329-413). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Jaffé, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. (n.d.). 4-(Methylthio)benzaldehyde. National Center for Biotechnology Information. [Link][8]

  • Wikipedia. (2023). Solvatochromism. [Link][1][9]

  • PubChem. (n.d.). 2-Mercaptobenzaldehyde. National Center for Biotechnology Information. [Link][10][11]

  • PubChem. (n.d.). 2-(Methylthio)benzaldehyde. National Center for Biotechnology Information. [Link][12][13]

Sources

Comparative Guide: Elemental Analysis Protocols for C₈H₇BrOS Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative performance of elemental analysis protocols for C₈H₇BrOS compounds. Based on the molecular formula and degree of unsaturation (5), this guide uses x-Bromo-2,3-dihydrobenzo[b]thiophene-1-oxide as the representative Reference Standard (RS) for the "Target Intermediate."

This compound class presents a specific "Matrix Interference" challenge: the simultaneous presence of Bromine (Halogen) and Sulfur significantly distorts standard combustion data, requiring specialized protocols.

Target Analyte: Brominated Dihydrobenzothiophene Oxides (C₈H₇BrOS) Molecular Weight: ~247.11 g/mol Theoretical Composition: C: 38.89% | H: 2.86% | Br: 32.34% | O: 6.47% | S: 12.98%

Executive Summary: The "Halogen-Sulfur" Interference Challenge

In drug development, C₈H₇BrOS compounds are critical scaffolds. However, validating their purity is notoriously difficult. Standard automated CHNS analyzers often fail to resolve these compounds accurately because:

  • Catalyst Poisoning: High bromine content (>30%) rapidly depletes standard copper reduction columns.

  • Spectral Overlap: Incompletely scrubbed bromine gases can mimic sulfur dioxide (

    
    ) signals in thermal conductivity detectors (TCD), leading to false-high Sulfur  and false-low Carbon  readings.
    
  • Incomplete Combustion: The sulfoxide moiety (

    
    ) requires higher oxidation energy than simple sulfides.
    

This guide compares three methodologies to determine the "Gold Standard" for this matrix.

Comparative Analysis of Methodologies

The following table summarizes the performance of three standard industry protocols when applied to the C₈H₇BrOS matrix.

FeatureMethod A: Automated CHNS (Standard) Method B: Modified Dumas (Additivated) Method C: Schöniger Flask (Oxygen Flask)
Principle Flash Combustion (900°C) + GC SeparationFlash Combustion (1050°C) +

Additive
Manual Combustion in pure

+ Titration
Suitability for C₈H₇BrOS Low High (For C/H/S)Gold Standard (For Br/S)
Bromine Recovery N/A (Interference)N/A (Trapped)99.8% ± 0.2%
Sulfur Accuracy Poor (± 0.8% error)Good (± 0.2% error)Excellent (± 0.1% error)
Sample Requirement 2–3 mg2–3 mg10–20 mg
Throughput High (5 mins/sample)High (6 mins/sample)Low (30 mins/sample)
Primary Risk "Ghost" Sulfur peaks from Br

gas
Catalyst exhaustionSafety (Explosion risk)
Recommendation
  • For Routine Purity (C/H/S): Use Method B (Modified Dumas).

  • For Structure Validation (Br/S Ratio): You MUST use Method C (Schöniger Flask) or Combustion Ion Chromatography (CIC) to validate the Halogen content. Standard CHNS cannot quantify Bromine.

Experimental Data: Method Validation

Simulated validation data based on n=5 replicates of recrystallized 3-Bromo-2,3-dihydrobenzo[b]thiophene-1-oxide.

Table 1: Accuracy Comparison (Theoretical vs. Experimental)
ElementTheoretical %Method A (Std. CHNS) Method B (Modified +

)
Method C (Schöniger)
Carbon 38.8938.12 (

Error)
38.85 (Pass)N/A
Hydrogen 2.862.95 (Pass)2.88 (Pass)N/A
Sulfur 12.9814.20 (

FAIL )
12.95 (Pass)13.01 (Pass)
Bromine 32.34Not DetectedNot Detected32.30 (Pass)

Analysis of Failure (Method A): The "Standard" method shows a massive +1.22% error in Sulfur . This is a classic artifact where Bromine gas (


) passes through the combustion tube and is detected as 

by the TCD. Method B corrects this by using specific traps, while Method C isolates the elements chemically.

Detailed Protocols

Protocol 1: The "Gold Standard" Schöniger Flask (For Br & S)

Use this method to certify the Bromine/Sulfur ratio, which is critical for confirming the C₈H₇BrOS structure.

Reagents:

  • 0.01N Barium Perchlorate (for S titration).

  • 0.01N Silver Nitrate (for Br titration).

  • Absorbing Solution:

    
     (30%) in deionized water.
    

Workflow:

  • Weighing: Accurately weigh 15–20 mg of the C₈H₇BrOS sample onto ash-free filter paper.

  • Ignition: Place sample in a platinum basket suspended in a 500mL thick-walled Erlenmeyer flask filled with pure Oxygen . Ignite via infrared or electrical fuse.

  • Absorption: Shake vigorously for 10 minutes. The combustion converts S

    
    
    
    
    
    and Br
    
    
    
    
    .[1]
  • Reduction: Add hydrazine sulfate to reduce any free bromine (

    
    ) to bromide (
    
    
    
    ).
  • Titration (Split Sample):

    • Aliquot A (Sulfur): Titrate with Barium Perchlorate using Thorin indicator (Color change: Yellow

      
       Pink).
      
    • Aliquot B (Bromine): Potentiometric titration with Silver Nitrate.[2]

Protocol 2: Modified Automated Dumas (For High-Throughput C/H/S)

Use this for batch purity checks after the structure is confirmed.

Critical Modification: You cannot use a standard configuration. You must add Vanadium Pentoxide (


)  or Tungsten Oxide (

)
to the sample tin.
  • Preparation: Weigh 2.0 mg of sample into a tin capsule.

  • Additive: Add 5–10 mg of

    
     powder directly over the sample.
    
    • Why? This ensures "Flash Combustion" at 1050°C even with the flame-retardant properties of Bromine, and helps bind inorganic residues.

  • Scrubbing: Ensure the reduction tube contains Silver Wool (heated to 600°C).

    • Why? Silver reacts with Bromine (

      
      ), trapping it physically and preventing it from reaching the detector and mimicking Sulfur.
      
  • Calibration: Run a "Sulfanilamide" standard (high S, no Br) followed by "o-Bromobenzoic acid" (high Br, no S) to verify the Silver trap's efficiency.

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for analyzing C₈H₇BrOS compounds, highlighting where standard workflows fail.

AnalyticalWorkflow Start Sample: C8H7BrOS (High Br/S Content) Decision Primary Goal? Start->Decision Routine Routine Purity Check (Batch Release) Decision->Routine Structure Structure Validation (New Compound) Decision->Structure MethodA Method A: Std CHNS (No Additives) Routine->MethodA Avoid MethodB Method B: Modified CHNS (+ V2O5 + Ag Trap) Routine->MethodB Recommended MethodC Method C: Schöniger Flask (Oxygen Combustion) Structure->MethodC Mandatory ResultFail FAIL: Br mimics S (False High %S) MethodA->ResultFail ResultPassCH PASS: Accurate C/H/S (Br Trapped) MethodB->ResultPassCH ResultPassBr PASS: Accurate %Br & %S (Stoichiometric Data) MethodC->ResultPassBr ResultPassCH->MethodC Cross-Validate if %S is off >0.3%

Caption: Decision tree for C₈H₇BrOS analysis. Note the critical failure point of Method A due to Bromine interference.

References

  • Schöniger, W. (1955).[3][4] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[3] Mikrochimica Acta, 43(1), 123–129.[3]

  • ASTM International. (2022). ASTM D7359 - 18: Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection.

  • Thermo Fisher Scientific. (2023). Technical Note: Overcoming Halogen Interference in CHNS/O Analysis using the FlashSmart Elemental Analyzer.

  • Ma, T. S., & Rittner, R. C. (1979). Modern Organic Elemental Analysis. Marcel Dekker Inc. (Seminal text on the chemistry of Ag-traps for Halogens).

Sources

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